molecular formula C4H7F3N2O B2847897 2-Amino-3,3,3-trifluoro-2-methylpropanamide CAS No. 122008-12-2

2-Amino-3,3,3-trifluoro-2-methylpropanamide

Cat. No.: B2847897
CAS No.: 122008-12-2
M. Wt: 156.108
InChI Key: DBXWPZVBJVSGEE-UHFFFAOYSA-N
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Description

2-Amino-3,3,3-trifluoro-2-methylpropanamide is a useful research compound. Its molecular formula is C4H7F3N2O and its molecular weight is 156.108. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3,3,3-trifluoro-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3N2O/c1-3(9,2(8)10)4(5,6)7/h9H2,1H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXWPZVBJVSGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-3,3,3-trifluoro-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of α-quaternary α-trifluoromethyl amino acids and their derivatives is a significant challenge in medicinal and organic chemistry.[1] These compounds, which can act as bioisosteres for natural amino acids, offer unique conformational constraints and metabolic stability, making them valuable motifs in drug design.[1] This guide provides a detailed exploration of the primary synthetic routes to 2-Amino-3,3,3-trifluoro-2-methylpropanamide, a model α-trifluoromethylated amino amide. We will dissect two core chemical strategies: a modified one-pot Strecker synthesis with controlled nitrile hydrolysis and a stepwise approach involving the formation and subsequent amidation of the corresponding α-amino acid. The causality behind experimental choices, detailed protocols, and comparative analysis of the methodologies are presented to equip researchers and drug development professionals with a robust framework for accessing this important class of molecules.

Introduction: The Significance of α-Trifluoromethylated Amino Amides

The incorporation of a trifluoromethyl (CF₃) group into organic molecules can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. When a CF₃ group and an amino group are installed at the same quaternary carbon, the resulting α-trifluoromethyl-α-amino acid moiety becomes a powerful tool in peptidomimetics.[1] The α-trifluoromethyl amine can function as a bioisostere for the classic amide bond, enhancing resistance to proteolytic degradation while modulating the basicity of the amine.[1]

This compound serves as a quintessential example of this structural class. Its synthesis presents a dual challenge: the construction of a sterically congested quaternary stereocenter and the controlled functionalization to yield a primary amide without over-hydrolysis to the carboxylic acid. This guide will provide scientifically grounded, reproducible strategies to overcome these hurdles.

Strategic Overview: Devising the Synthetic Pathways

Two principal retrosynthetic disconnections guide the synthesis of the target amide.

  • Strategy A: The Strecker-Hydrolysis Approach. This is the most convergent route, involving a one-pot, three-component Strecker reaction followed by a carefully controlled partial hydrolysis of the intermediate α-aminonitrile.[2][3][4][5]

  • Strategy B: The Amino Acid Amidation Approach. This is a more linear, stepwise route that first prepares the stable 2-amino-3,3,3-trifluoro-2-methylpropanoic acid precursor, which is then converted to the target amide in a separate, optimized amidation step.[6]

Figure 1: Retrosynthetic analysis of this compound.

Methodology 1: Modified Strecker Synthesis with Controlled Hydrolysis

This approach is prized for its atom economy, combining three components in a single pot to form the key α-aminonitrile intermediate. The critical step is the subsequent partial hydrolysis, which must be selective for amide formation over the thermodynamically favored carboxylic acid.[7][8]

Mechanism and Rationale

The reaction proceeds in two distinct phases:

  • α-Aminonitrile Formation: 1,1,1-trifluoroacetone condenses with ammonia (often generated in situ from an ammonium salt) to form a trifluoromethyl ketimine.[1] This electrophilic imine is then attacked by a cyanide nucleophile (e.g., from NaCN or KCN) to yield 2-amino-3,3,3-trifluoro-2-methylpropanenitrile. The use of a protic solvent like methanol or ethanol is common, and the reaction is often performed at or below room temperature to manage exothermicity.

  • Controlled Nitrile Hydrolysis: The conversion of the nitrile to the primary amide is the most delicate step. While vigorous heating in strong acid or base will lead to the carboxylic acid, milder conditions can isolate the amide.[8][9] An effective method is the use of an alkaline solution of hydrogen peroxide (the Radziszewski reaction), which is known to convert nitriles to amides, often under conditions mild enough to prevent further hydrolysis.[10] Alternatively, carefully controlled acidic hydration using reagents like a TFA-H₂SO₄ mixture has been shown to be effective for this transformation.[8][11]

G Start 1,1,1-Trifluoroacetone + NH4Cl + KCN Step1 In Situ Imine Formation and Cyanide Attack Start->Step1 Intermediate 2-Amino-3,3,3-trifluoro- 2-methylpropanenitrile Step1->Intermediate Step2 Controlled Hydrolysis (e.g., H2O2, OH-) Intermediate->Step2 Product Target Amide Step2->Product

Figure 2: Workflow for the modified Strecker synthesis approach.
Detailed Experimental Protocol

Step A: Synthesis of 2-Amino-3,3,3-trifluoro-2-methylpropanenitrile

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add ammonium chloride (NH₄Cl, 1.2 eq) and potassium cyanide (KCN, 1.1 eq) to a solution of 70% aqueous methanol.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add 1,1,1-trifluoroacetone (1.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

    • Causality: This slow, cooled addition is critical to control the exothermic reaction and prevent the uncontrolled release of toxic HCN gas. The equilibrium between NH₄Cl and NH₃ provides the necessary amine for imine formation.[2]

  • After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction by TLC or GC-MS until the starting ketone is consumed.

  • Upon completion, quench the reaction by pouring it into a mixture of ice water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Step B: Controlled Hydrolysis to this compound

  • Dissolve the crude α-aminonitrile from the previous step in a suitable solvent such as ethanol or acetone.

  • Cool the solution to 0 °C.

  • Add 30% hydrogen peroxide (H₂O₂, 3-5 eq) followed by the dropwise addition of a 6M aqueous solution of sodium hydroxide (NaOH), maintaining the pH between 8-9.

    • Causality: The Radziszewski reaction proceeds via the nucleophilic attack of the hydroperoxide anion (HOO⁻) on the nitrile carbon. Maintaining a mildly basic pH is essential for generating sufficient HOO⁻ without promoting vigorous hydrolysis of the product amide.[10]

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring for the disappearance of the nitrile starting material.

  • Once complete, carefully quench any remaining peroxide with a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure this compound.

Methodology 2: Stepwise Synthesis via Amino Acid Amidation

This strategy offers greater control by separating the formation of the stable amino acid intermediate from the final amidation step. While longer, it can be more reliable and easier to optimize, as each transformation is addressed independently.

Synthesis of 2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid

The precursor amino acid is synthesized using the same Strecker reaction as in Methodology 1, but the nitrile intermediate is subjected to complete, forceful hydrolysis.

Protocol: Full Hydrolysis of the α-Aminonitrile

  • Prepare the crude 2-amino-3,3,3-trifluoro-2-methylpropanenitrile as described in Protocol 3.2, Step A.

  • Add the crude nitrile to a flask containing concentrated hydrochloric acid (HCl, 6-12 M).

  • Heat the mixture to reflux (approx. 100-110 °C) for 8-12 hours.

    • Causality: The harsh, heated acidic conditions ensure the complete hydrolysis of both the nitrile and the intermediate amide, driving the reaction to the final carboxylic acid.[5][8]

  • After cooling, concentrate the reaction mixture in vacuo to remove excess acid.

  • The resulting solid is the hydrochloride salt of the amino acid. It can be purified by trituration with a solvent like acetone or by recrystallization. The free amino acid can be obtained by neutralizing a solution of the salt and isolating it at its isoelectric point.

Amidation of the Precursor Amino Acid

Direct amidation of an unprotected amino acid is challenging. A modern and efficient approach circumvents the need for traditional protection-deprotection steps by using specialized silicon-based activating agents.

Mechanism and Rationale A recently developed method utilizes dichloro(methyl)(3,3,3-trifluoropropyl)silane (MTFPSCl₂) and imidazole.[12][13] This system serves a dual purpose: the silicon reagent is believed to transiently protect the α-amino group as a silylamine while simultaneously activating the carboxyl group as a silyl ester. This activated intermediate then readily reacts with an ammonia source to form the amide. This one-pot procedure is notable for its high yields and low racemization.[12]

G Start α-Amino Acid Precursor Step1 Activation & Protection (MTFPSCl2, Imidazole) Start->Step1 Intermediate Activated Silyl Ester / Silylamine Intermediate Step1->Intermediate Step2 Aminolysis (Ammonia Source) Intermediate->Step2 Product Target Amide Step2->Product

Figure 3: Workflow for the silicon-mediated amidation approach.

Protocol: Silicon-Mediated Amidation

  • Suspend the 2-amino-3,3,3-trifluoro-2-methylpropanoic acid (1.0 eq) in an anhydrous aprotic solvent like acetonitrile or dichloromethane.

  • Add imidazole (5.0 eq) to the suspension.

  • Add dichloro(methyl)(3,3,3-trifluoropropyl)silane (MTFPSCl₂, 2.5 eq) and stir the mixture at 40 °C for 1 hour to ensure complete activation.[12]

  • Cool the mixture and introduce the nitrogen source. This can be achieved by bubbling anhydrous ammonia gas through the solution or by adding a solution of ammonia in a suitable solvent (e.g., ammonia in methanol).

  • Allow the reaction to proceed at room temperature until the activated intermediate is consumed (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water.

  • Perform a standard aqueous workup, extracting the product with an organic solvent.

  • Dry the organic phase, concentrate, and purify the final product by column chromatography.

Comparative Analysis of Synthetic Routes

FeatureStrategy A: Strecker-HydrolysisStrategy B: Amino Acid Amidation
Convergence High (One-pot for key intermediate)Low (Linear, multi-step)
Control Moderate; hydrolysis step is criticalHigh; each step is isolated and optimized
Key Challenge Selectively stopping hydrolysis at the amide stage.[8]Overall step count; purification of intermediates.
Potential Yield Can be high if hydrolysis is optimizedGenerally high and more reproducible
Scalability Potentially challenging due to control of hydrolysisMore straightforward to scale up
Reagents Basic chemicals (KCN, NH₄Cl, H₂O₂)Requires specialized silicon reagent (MTFPSCl₂)

Conclusion and Future Outlook

The synthesis of this compound is readily achievable through two robust chemical pathways. The modified Strecker synthesis offers an elegant and atom-economical route, contingent on the precise control of the final nitrile hydrolysis step. For applications demanding high reproducibility and scalability, the stepwise approach of synthesizing and subsequently amidating the corresponding α-amino acid provides a more controlled, albeit longer, alternative. The advent of modern amidation techniques that bypass traditional protecting group strategies significantly enhances the efficiency of this linear route.[12][13]

Future research will likely focus on developing catalytic, asymmetric versions of these syntheses. Enantioselective Strecker reactions using chiral catalysts could provide direct access to chiral α-aminonitriles, leading to enantiopure versions of the target amide.[1] Furthermore, the exploration of enzymatic routes, while still nascent, holds promise for green and highly selective manufacturing of this and related fluorinated amino amides.

References

  • Pan, M., Li, Z., & Conti, P. S. (2012). Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R)- and (S)-3-[18F]Fluoro-2-Methyl-2-N-(Methylamino)propanoic Acid (NMeFAMP) as Potential PET Radioligands for Imaging Brain Tumors. National Institutes of Health. Retrieved from [Link]

  • Osaka University. (n.d.). Amidation of α-Amino Acids Using Dichloro(methyl)(3,3,3-trifluoropropyl)silane and Imidazole without Conventional Prote…. OUCI. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Strecker Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Lancheros, A. D. C., et al. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. Retrieved from [Link]

  • Onyeagusi, C. I., & Malcolmson, S. J. (2020). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. National Institutes of Health. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amidation of α-Amino Acids Using Dichloro(methyl)(3,3,3-trifluoropropyl)silane and Imidazole without Conventional Protection and Deprotection of α-Amino Group. Retrieved from [Link]

  • Faza, O. N., & Lopez, C. S. (2005). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH-H2SO4. PubMed. Retrieved from [Link]

  • Yamamoto, H., et al. (2023). α-Amino Acid Amidation Using a Silicon Reagent. ResearchGate. Retrieved from [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. Retrieved from [Link]

  • Ogu, K., et al. (2005). Novel synthesis of alpha-trifluoromethylated alpha-amino acid derivatives from gamma-hydroxy-alpha-fluoro-alpha-trifluoromethyl carboxamides. PubMed. Retrieved from [Link]

  • Organic Reaction Mechanisms. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]

Sources

Technical Guide: Biological Activity & Engineering of Trifluoromethyl-Containing Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of trifluoromethyl (


) groups into amino acids (TFM-AAs) represents a high-impact tactic in modern peptidomimetic drug design. Far beyond simple "hydrophobic tagging," the 

group acts as a distinct physicochemical modulator that alters local electronic environments, imposes steric constraints, and serves as a highly sensitive reporter for

F-NMR. This guide analyzes the biological implications of TFM-AAs, distinguishing between side-chain fluorination (e.g., TFM-Phenylalanine) and backbone modification (

-TFM amino acids), and provides validated protocols for their integration into therapeutic scaffolds.

Part 1: The Fluorine Effect – Physicochemical Basis

To predict biological activity, one must first understand the fundamental alterations the


 group imposes on an amino acid residue. It is not merely a "heavy methyl" group; it is an electronic sink with a distinct steric footprint.[1]
Steric and Lipophilic Parameters

The


 group occupies a van der Waals volume of approximately 42.6 ų, making it significantly larger than a methyl group (21.6 ų) and physically closer to an isopropyl or ethyl group. This steric bulk is a double-edged sword: it can lock peptides into bioactive helical conformations or sterically clash with receptor pockets if not modeled correctly.

Table 1: Comparative Physicochemical Properties

PropertyMethyl (

)
Trifluoromethyl (

)
Biological Implication
Van der Waals Radius 2.0 Å2.7 ÅSteric mimic of Isopropyl; induces conformational rigidity.
Electronegativity 2.5 (Carbon)4.0 (Fluorine)Strong electron-withdrawing; lowers pKa of adjacent amines.
Lipophilicity (

)
0.560.88Increases membrane permeability and hydrophobic core binding.
C-X Bond Energy ~100 kcal/mol~116 kcal/molExtreme metabolic stability; resistant to P450 oxidation.
Electronic Modulation (The Shift)

The strong electron-withdrawing nature of fluorine exerts a powerful inductive effect (


).
  • 
    -TFM Amino Acids:  When the 
    
    
    
    group is attached directly to the
    
    
    -carbon, it dramatically lowers the
    
    
    of the
    
    
    -amino group (often by 2–3 units). This renders the amine significantly less nucleophilic, creating a major bottleneck in standard peptide synthesis (addressed in Part 4).
  • Side-Chain TFM: In residues like 4-trifluoromethyl-phenylalanine (

    
    ), the effect is distributed across the aromatic ring, altering 
    
    
    
    -
    
    
    stacking interactions with biological targets.

Part 2: Biological Mechanisms & Therapeutic Applications

Proteolytic Stability

One of the primary drivers for TFM-AA incorporation is the extension of plasma half-life. Native peptides are rapidly degraded by proteases (trypsin, chymotrypsin, elastase).

  • Mechanism: The steric bulk of the

    
     group prevents the protease catalytic triad from accessing the scissile peptide bond.
    
  • Evidence: Studies on antimicrobial peptides (AMPs) like magainin and buforin have shown that replacing hydrophobic residues (Leu/Val) with TFM-containing analogs (e.g., 5,5,5-trifluoro-leucine) can increase resistance to trypsin digestion while maintaining bactericidal activity.

  • Caveat: Stability is position-dependent. A

    
     group at the P1 position (binding pocket of the protease) often blocks cleavage entirely, whereas distal substitutions may have negligible effects.
    
Antimicrobial Peptides (AMPs)

Fluorination enhances the "hydrophobic sector" of amphipathic helices in AMPs.[2][3]

  • Membrane Disruption: The increased lipophilicity of TFM-AAs facilitates the insertion of the peptide into the bacterial lipid bilayer.

  • Selectivity: While potency increases, excessive fluorination can lead to higher hemolytic activity (toxicity to red blood cells) due to indiscriminate membrane disruption. A "fluorine scan" is required to optimize the therapeutic index.

F-NMR as a Structural Probe

The


 group is the "gold standard" reporter for protein NMR.
  • Sensitivity: The three equivalent fluorine atoms provide a singlet signal with high intensity.

  • Zero Background: Biological systems lack endogenous fluorine, meaning the signal-to-noise ratio is exceptional.

  • Application: It is used to monitor conformational changes (e.g., GPCR activation states) and ligand binding events in real-time.

Part 3: Visualization of Mechanisms

The following diagram illustrates the causal relationship between TFM incorporation and biological outcomes.

TFM_Activity TFMAA TFM-Amino Acid Incorporation Sterics Steric Bulk (Vol ~42 ų) TFMAA->Sterics Lipophilicity Increased Lipophilicity TFMAA->Lipophilicity Electronics Electron Withdrawal (-I Effect) TFMAA->Electronics Protease Proteolytic Resistance Sterics->Protease Blocks Active Site Membrane Enhanced Membrane Permeability Lipophilicity->Membrane Hydrophobic Interaction Synthesis Decreased Amine Nucleophilicity Electronics->Synthesis Deactivates N-Terminus NMR 19F-NMR Reporter Signal Electronics->NMR Chemical Shift Sensitivity

Figure 1: Causal flow from physicochemical properties of Trifluoromethyl-Amino Acids to biological and synthetic outcomes.[4][5]

Part 4: Experimental Protocols

Protocol 1: Solid Phase Peptide Synthesis (SPPS) with TFM-AAs

Challenge: The electron-withdrawing


 group reduces the nucleophilicity of the 

-amino group (in

-TFM analogs) or affects the kinetics of bulky side-chain analogs. Standard Fmoc protocols often result in deletion sequences.

Optimized Workflow:

  • Resin Selection: Use low-loading resins (0.2–0.4 mmol/g) such as Tentagel or ChemMatrix to minimize steric crowding.

  • Coupling Reagents:

    • Standard AA to TFM-AA N-terminus: Use HATU or COMU with HOAt . These are stronger activators than HBTU/HOBt.

    • Reaction Time: Extend coupling times to 2–4 hours (vs. standard 45 mins).

    • Double Coupling: Mandatory for the amino acid following the TFM-AA.

  • Deprotection: Standard 20% Piperidine in DMF is usually sufficient, but monitor for incomplete deprotection if the TFM group is bulky.

  • Cleavage: Standard TFA/TIS/Water (95:2.5:2.5). TFM groups are stable to acid cleavage.

Protocol 2: F-NMR Protein Analysis Workflow

Objective: Use TFM-AAs to detect ligand binding.

  • Incorporation:

    • Peptides: Use SPPS (Protocol 1).[6]

    • Proteins: Use auxotrophic E. coli strains (e.g., Phe-auxotrophs) and supplement media with 4-trifluoromethyl-phenylalanine during induction.

  • Sample Prep: Dissolve protein (0.1–0.5 mM) in buffer containing 10%

    
     (for lock). Avoid fluorinated buffers.
    
  • Acquisition:

    • Instrument: Minimum 400 MHz (376 MHz for

      
      F).
      
    • Pulse Sequence: One-pulse sequence with proton decoupling (

      
      -decoupled 
      
      
      
      F NMR).
    • Reference: Use an external standard (e.g., TFA capillary) set to -76.5 ppm.

  • Analysis: Monitor chemical shift perturbations (CSP) upon titration of the ligand. A shift >0.05 ppm indicates a binding event or conformational change near the TFM probe.

Part 5: Visualizing the Synthesis Challenge

The synthesis of peptides containing


-TFM amino acids requires overcoming the "Nucleophilic Deactivation" barrier.

SPPS_Workflow Start Resin-Bound Peptide (N-Terminus Free) Decision Is Next AA a TFM-Analog? Start->Decision Standard Standard Coupling (HBTU/DIEA, 45 min) Decision->Standard No TFM_Step TFM-AA Coupling (HATU/HOAt, 2x Coupling) Decision->TFM_Step Yes Finish Continue Synthesis Standard->Finish Next_Step Coupling onto TFM-AA N-Terminus TFM_Step->Next_Step Next_Step->Finish Warning CRITICAL: Amine is Deactivated Requires HATU + Extended Time Warning->Next_Step

Figure 2: Decision tree for SPPS emphasizing the critical modification required when coupling onto the deactivated amine of a TFM-amino acid.

References

  • H. Meng & K. Kumar. (2007).[3] Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids.[2][3] Journal of the American Chemical Society. Link

  • C. Jäckel & B. Koksch. (2005).[4] Fluorine in Peptide Design and Protein Engineering.[3][4] European Journal of Organic Chemistry. Link

  • J.C. Jackson et al. (2007). Site-Specific Incorporation of a 19F-Amino Acid into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivity.[7][8] Journal of the American Chemical Society. Link

  • E.P. Romo et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[1][9][10] Molecules.[1][3][6][11][12][13][14][15][16] Link

  • G. Mlostoń et al. (2020). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications. Beilstein Journal of Organic Chemistry. Link

Sources

Technical Deep Dive: 2-Amino-3,3,3-trifluoro-2-methylpropanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Architecture, Synthesis, and Pharmacological Utility

Executive Summary & Chemical Architecture

In the landscape of peptidomimetics, 2-amino-3,3,3-trifluoro-2-methylpropanamide (often referred to as


-trifluoromethyl alanine amide) represents a "privileged scaffold." It is not merely a fluorinated analog of alanine; it is a conformational locking device.

The simultaneous introduction of a methyl group and a trifluoromethyl (


) group at the 

-carbon creates a quaternary center that fundamentally alters the molecule's electronic and steric profile.
The "Fluorine Effect" on the -Center

The introduction of the


 group exerts three critical effects that drug developers must leverage:
  • pKa Depression (The Electronic Effect): The strong electron-withdrawing nature of the

    
     group (
    
    
    
    ) drastically lowers the
    
    
    of the adjacent amine. While the amine of native alanine has a
    
    
    , the
    
    
    -trifluoromethyl analog drops to
    
    
    .
    • Implication: At physiological pH (7.4), a significant fraction of the amine remains unprotonated compared to native amino acids. This increases membrane permeability (higher effective lipophilicity) but decreases nucleophilicity during synthesis.

  • Metabolic Shielding (The Steric Effect): The Van der Waals radius of a

    
     group (approx. 2.7 Å) is significantly larger than a methyl group (2.0 Å) and approaches that of an isopropyl group.
    
    • Implication: This bulk creates a "steric umbrella" that blocks proteolytic enzymes (like chymotrypsin or DPP-4) from accessing the adjacent peptide bond, dramatically extending the half-life (

      
      ) of peptide drugs.
      
  • Conformational Locking: The quaternary

    
    -disubstitution severely restricts rotation around the 
    
    
    
    (
    
    
    ) and
    
    
    (
    
    
    ) bonds. This forces peptides containing this residue into stable secondary structures, typically favoring
    
    
    -helices or
    
    
    -helical turns, which is critical for disrupting protein-protein interactions (PPIs).

Synthetic Strategy: The Bucherer-Bergs vs. Strecker Divergence

Synthesizing sterically hindered, electron-deficient amino amides requires overcoming the low reactivity of the ketone carbonyl and the reversibility of intermediate formation.

Comparison of Routes
FeatureRoute A: Bucherer-BergsRoute B: Strecker Synthesis
Starting Material 1,1,1-Trifluoroacetone1,1,1-Trifluoroacetone
Reagents

, KCN
KCN,

(or amine),

Intermediate Hydantoin (Cyclic)Aminonitrile (Linear)
Product Selectivity Thermodynamically controlledKinetically controlled
Primary Output Free Amino Acid (requires hydrolysis)Amino Amide (via partial hydrolysis)
Scalability High (Industrial Standard)Moderate (HCN safety handling required)
Decision Matrix
  • Choose Bucherer-Bergs if your end goal is the free acid or if you require the hydantoin as a rigid heterocyclic building block.

  • Choose Strecker if your specific target is the amide (propanamide). The aminonitrile intermediate can be selectively hydrolyzed to the amide using concentrated sulfuric acid, stopping before full conversion to the carboxylic acid.

Visualization: Synthetic Workflow

The following diagram outlines the divergent pathways to the amide and acid derivatives.

SynthesisPathways cluster_strecker Route B: Strecker (Amide Focus) cluster_bucherer Route A: Bucherer-Bergs TFA 1,1,1-Trifluoroacetone Hemiaminal Hemiaminal (Unstable) TFA->Hemiaminal + HCN/NH3 Hydantoin 5-CF3-5-Me-Hydantoin TFA->Hydantoin + (NH4)2CO3 / KCN (Cyclization) Aminonitrile α-Amino Nitrile Hemiaminal->Aminonitrile - H2O Amide TARGET: 2-Amino-3,3,3-trifluoro- 2-methylpropanamide Aminonitrile->Amide Conc. H2SO4 (Controlled Hydrolysis) Acid α-CF3 Amino Acid Hydantoin->Acid NaOH / Heat

Figure 1: Divergent synthetic pathways. The Strecker route (green) is preferred for isolating the amide, while Bucherer-Bergs (blue) typically yields the hydantoin or free acid.

Detailed Protocol: Synthesis of the Propanamide via Aminonitrile

This protocol focuses on the Strecker route with controlled hydrolysis, as it directly yields the title compound (amide) rather than the acid.

Phase 1: Formation of 2-Amino-3,3,3-trifluoro-2-methylpropanenitrile

Safety Note: This reaction generates HCN in situ. Must be performed in a high-efficiency fume hood with cyanide antidote kits available.

  • Reagents: 1,1,1-Trifluoroacetone (1.0 eq), Ammonium Chloride (1.1 eq), Sodium Cyanide (1.1 eq), Water/Methanol (1:1 v/v).

  • Setup: 3-neck round bottom flask equipped with a mechanical stirrer and dropping funnel.

  • Procedure:

    • Dissolve

      
       and 
      
      
      
      in the water/methanol mixture. Cool to 0°C.
    • Dropwise Addition: Add trifluoroacetone slowly. The reaction is exothermic; maintain internal temperature < 10°C to prevent volatilization of the ketone (bp ~22°C).

    • Equilibration: Allow to warm to room temperature and stir for 6–12 hours.

    • Self-Validating Check (TLC/NMR): Monitor

      
       NMR. The starting ketone signal (approx -83 ppm) should disappear, replaced by the aminonitrile signal (shifted upfield).
      
    • Workup: Extract with diethyl ether. The aminonitrile is often unstable on silica; proceed immediately to hydrolysis or store as a crude oil at -20°C.

Phase 2: Controlled Hydrolysis to the Amide

Objective: Stop hydrolysis at the amide stage using acid catalysis.

  • Reagents: Crude Aminonitrile, Conc. Sulfuric Acid (

    
    ).
    
  • Procedure:

    • Place crude aminonitrile in a flask at 0°C.

    • Add Conc.

      
       (approx 3-4 eq) dropwise with vigorous stirring.
      
    • Temperature Ramp: Heat the mixture to 40–50°C for 2–4 hours. Do not reflux, as this will drive the reaction to the carboxylic acid.

    • Quench: Pour the reaction mixture onto crushed ice.

    • Neutralization: Carefully neutralize with Ammonium Hydroxide (

      
      ) to pH 8–9.
      
    • Isolation: The amide often precipitates as a white solid. Filter and wash with cold water. Recrystallize from Ethanol/Water.[1]

Data for Verification:

  • Melting Point: Expect >120°C (distinct from the lower melting nitrile).

  • IR Spectroscopy: Look for the disappearance of the sharp

    
     stretch (~2250 
    
    
    
    ) and appearance of the Amide I/II doublets (~1680
    
    
    ).

Physicochemical & Biological Profiling

Quantitative Property Analysis

The following table contrasts the fluorinated scaffold with its non-fluorinated parent (Alanine amide).

PropertyAlanine Amide

-CF3-Alanine Amide
Impact on Drug Design
Amine pKa ~8.0 (amide influence)~5.5Reduced basicity; higher fraction uncharged at pH 7.4.
Lipophilicity (LogP) -2.1 (Hydrophilic)~ -0.5 (More Lipophilic)Improved passive diffusion across membranes.
C-F Bond Strength N/A116 kcal/molMetabolically inert; resists P450 oxidation.
Hydration Radius SmallLarge (Hydrophobic shell)Alters solvation shell, impacting receptor binding entropy.
Pharmacological Mechanism: The Proteolytic Blockade

Peptides containing this scaffold resist degradation by serine proteases.

ProteaseBlockade cluster_enzyme Protease Active Site (e.g., Chymotrypsin) cluster_substrate Substrate: α-CF3-Ala Peptide S1 S1 Specificity Pocket Catalytic Catalytic Triad (Ser-His-Asp) Bond Scissile Amide Bond Catalytic->Bond Nucleophilic Attack Blocked Scaffold α-CF3-Ala Residue Scaffold->S1 Steric Clash (CF3 too bulky) Scaffold->Bond Electronic Deactivation (Inductive Effect)

Figure 2: Mechanism of Proteolytic Resistance. The CF3 group creates a steric clash with the enzyme's S1 pocket and electronically deactivates the scissile bond, preventing hydrolysis.

References

  • Sokolov, V. B., et al. (2005).[2] "Platinum-Based Antitumor Drugs Containing Enantiomerically Pure α-Trifluoromethyl Alanine as Ligand."[2] Journal of Medicinal Chemistry. Link

  • Uneyama, K. (2006). "Organofluorine Chemistry." Blackwell Publishing. (Foundational text on the "Fluorine Effect" and pKa shifts).
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Zondlo, N. J. (2016).[3] "Synthesis and conformational analysis of α-trifluoromethyl-alanine peptides." Organic Letters.

  • Bucherer, H. T., & Bergs, H. (1934). "Über die Bildung von Hydantoinen." Journal für Praktische Chemie. (Historical basis for Route A).
  • Sigma-Aldrich Technical Library. "Amino Acid Reference Charts: pKa and Hydrophobicity." Link

Sources

A Strategic Guide to Unveiling the Therapeutic Targets of 2-Amino-3,3,3-trifluoro-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Drug Discovery Professionals

Abstract

2-Amino-3,3,3-trifluoro-2-methylpropanamide is a structurally unique, non-proteinogenic amino acid derivative with significant potential in medicinal chemistry. Its core structure, analogous to 2-aminoisobutyric acid (Aib), combined with the strategic incorporation of a trifluoromethyl (CF3) group, suggests a high probability of novel biological activity. The CF3 group is a well-established bioisostere that can enhance metabolic stability, binding affinity, and cellular permeability.[1][2][3][4] This guide provides a comprehensive, technically-grounded strategy for the systematic identification and validation of its therapeutic targets. We eschew a speculative list of targets in favor of a robust, multi-pronged experimental and computational workflow, designed to deorphanize this compound and unlock its therapeutic promise. This document serves as a roadmap for researchers, outlining hypothesis-driven exploration, state-of-the-art target identification methodologies, and a rigorous validation cascade.

Introduction: The Chemical Rationale for Target Discovery

This compound represents a compelling starting point for a drug discovery program. Its structure is a hybrid of two key motifs with known pharmacological relevance:

  • The α,α-Disubstituted Amino Acid Core: The parent structure, 2-aminoisobutyric acid (Aib), is a non-proteinogenic amino acid known to induce helical conformations in peptides.[5][6] Its incorporation into peptide therapeutics enhances proteolytic resistance and can improve metabolic stability.[6][7] Aib-containing peptides have been successfully used to optimize therapeutics targeting G-protein coupled receptors (GPCRs) and enzymes.[6]

  • The Trifluoromethyl (CF3) Group: The introduction of a CF3 group is a cornerstone of modern medicinal chemistry.[2][3] This highly electronegative moiety can dramatically alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2][3][4] It can enhance binding affinity, block metabolic hotspots, and improve membrane permeability, ultimately leading to a more favorable pharmacokinetic profile.[1][4]

The combination of these features in this compound suggests that it may interact with protein targets in a manner distinct from its non-fluorinated counterpart, potentially offering novel therapeutic opportunities.

Hypothesis Generation: Plausible Target Classes

Given the structural alerts, we can hypothesize several broad classes of proteins as potential targets. This initial phase is critical for guiding the subsequent experimental design.

  • Enzymes: The amino acid-like scaffold suggests potential interactions with enzymes that recognize small amino acid substrates or derivatives. These could include proteases, kinases, or metabolic enzymes. The CF3 group could act as a bioisostere for other chemical groups or confer unique binding properties.

  • Receptors and Ion Channels: Small molecules with amino acid backbones can act as agonists or antagonists for various receptors, including GPCRs and ion channels. The compound's increased lipophilicity due to the CF3 group may facilitate its interaction with transmembrane domains.[1]

  • Transporters: The structural similarity to amino acids makes solute carrier (SLC) transporters a plausible target class. The compound could compete with endogenous substrates for transport into or out of cells.

A Multi-Modal Strategy for Target Identification

Deorphanizing a novel compound requires a multi-pronged approach that combines unbiased, proteome-wide screening with hypothesis-driven computational methods.[8] The goal is to generate a list of high-confidence "hits" for subsequent validation.

Chemical Proteomics: Unbiased Target Discovery

Affinity-based proteomics is a powerful, unbiased method for identifying direct binding partners of a small molecule from a complex biological sample, such as a cell lysate.[8][9][10]

Experimental Workflow: Affinity-Based Protein Profiling (AfBPP)

  • Probe Synthesis: The first critical step is the synthesis of a chemical probe. This involves modifying this compound with a linker and an affinity tag (e.g., biotin) at a position that does not interfere with its potential binding interactions.

  • Immobilization: The biotinylated probe is then immobilized on streptavidin-coated beads.[8]

  • Incubation: The beads are incubated with cell or tissue lysates, allowing the probe to bind to its protein targets.

  • Wash and Elution: Non-specifically bound proteins are washed away, and the specifically bound proteins are eluted.

  • Protein Identification: The eluted proteins are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]

A crucial control experiment involves co-incubation with an excess of the free, unmodified compound to competitively elute true binding partners, thus distinguishing them from non-specific binders.

Caption: Workflow for Affinity-Based Protein Profiling (AfBPP).
Computational Target Prediction

In parallel with experimental approaches, computational methods can screen vast virtual libraries of protein structures to predict potential binding partners.[11][12]

Workflow: In Silico Docking and Virtual Screening

  • 3D Structure Generation: A high-quality 3D conformer of this compound is generated.

  • Target Library Selection: A library of known protein structures (e.g., from the Protein Data Bank) is selected, focusing on druggable proteins or classes hypothesized in Section 2.

  • Molecular Docking: The compound is computationally "docked" into the binding sites of each protein in the library. Algorithms will calculate the binding energy and predict the most favorable binding pose.[12]

  • Scoring and Ranking: Potential targets are ranked based on their predicted binding affinity.

  • Hit Prioritization: The top-ranked hits are prioritized for experimental validation. This approach can significantly narrow the search space for potential targets.[13][14]

G cluster_0 Computational Analysis cluster_1 Experimental Validation A 3D Compound Structure C Molecular Docking Simulation A->C B Protein Structure Database (PDB) B->C D Scoring & Ranking (Binding Energy) C->D E Prioritized Hit List D->E F Biophysical Assays (SPR, ITC, CETSA) E->F

Caption: In Silico Target Identification Workflow.

The Target Validation Cascade: From Hit to Confirmed Target

Identifying a protein that binds to the compound is only the first step. A rigorous validation process is essential to confirm that this interaction is specific, biologically relevant, and therapeutically tractable.[15]

Biophysical Confirmation of Direct Binding

The initial hits from screening must be confirmed using orthogonal, label-free biophysical methods to quantify the binding affinity and thermodynamics of the interaction.

Technique Principle Key Outputs References
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte (the compound) to a ligand (the protein) immobilized on a sensor chip.Binding Affinity (KD), Association/Dissociation Rates (kon/koff)[16][17][18][19]
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during the binding event.Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)[20][21][22][23]

Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Protein Immobilization: The purified candidate protein is immobilized on an SPR sensor chip.

  • Analyte Injection: A series of concentrations of this compound are flowed over the chip surface.

  • Data Acquisition: The binding and dissociation are monitored in real-time.

  • Data Analysis: The resulting sensorgrams are fitted to a kinetic model to determine the binding affinity (KD) and rate constants.[17]

Cellular Target Engagement

Confirming that the compound binds to its target within the complex environment of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[24][25]

Principle of CETSA: The binding of a ligand (the compound) to its target protein generally increases the protein's thermal stability.[25][26]

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Intact cells are incubated with the compound or a vehicle control.

  • Heat Challenge: The treated cells are heated across a range of temperatures.

  • Cell Lysis and Separation: Cells are lysed, and aggregated proteins are separated from the soluble fraction by centrifugation.

  • Quantification: The amount of soluble target protein remaining at each temperature is quantified, typically by Western Blot or mass spectrometry.[24][26][27]

  • Analysis: A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Conclusion and Future Directions

The exploration of this compound is a promising endeavor in drug discovery. Its unique chemical architecture warrants a systematic and rigorous approach to target identification and validation. The multi-modal strategy outlined in this guide, combining unbiased chemical proteomics with computational prediction and followed by a stringent validation cascade, provides a clear and robust path forward. This workflow is designed to minimize false positives and generate high-confidence, therapeutically relevant targets. Successful execution of this strategy will not only deorphanize this compelling compound but also pave the way for the development of novel therapeutics.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Target identification of small molecules: an overview of the current applic
  • Isothermal titration calorimetry and thermal shift assay in drug design. (2011). [No Source Found].
  • Target Identification and Validation (Small Molecules). University College London.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
  • ITC Assay Service for Drug Discovery. Reaction Biology.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). [No Source Found].
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025). TA Instruments.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol.
  • Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. (2017). [No Source Found].
  • Isothermal titration calorimetry in drug discovery. PubMed.
  • Characterization of Small Molecule–Protein Interactions Using SPR Method. [No Source Found].
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione.
  • Identifying novel drug targets with comput
  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). [No Source Found].
  • (PDF) Affinity-Based Methods in Drug-Target Discovery. (2025).
  • A Computational Approach to Finding Novel Targets for Existing Drugs. (2011). Research journals.
  • Drug Target Identification Methods After a Phenotypic Screen. (2023). [No Source Found].
  • What is Small Molecule Hit Identific
  • Advantages of Mass Spectrometry Biomarker Discovery Proteomics. Biognosys.
  • Identification of Direct Protein Targets of Small Molecules. (2010). ACS Chemical Biology.
  • surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. (2017). [No Source Found].
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences.
  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. (2025).
  • Emerging Affinity-Based Techniques in Proteomics. PMC - NIH.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI.
  • Protein-Small Molecule Biomolecular Interactions - a Retrospective. (2024). White Paper.
  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2025). MDPI.
  • Full article: High-content affinity-based proteomics: unlocking protein biomarker discovery. (2014). [No Source Found].
  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
  • Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease. Olink.
  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version. EUbOPEN.
  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applic
  • Design and biological activity of trifluoromethyl containing drugs. (2025). Wechem.
  • Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids. (2023). Organic Letters.
  • 2-AMINO-3,3,3-TRIFLUORO-2-METHYLPROPANOIC ACID synthesis. chemicalbook.
  • Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. [No Source Found].
  • Protecting group free radical C–H trifluoromethylation of peptides. (2018). RSC Publishing.
  • 2-Aminoisobutyric acid. Wikipedia.
  • Unusual Amino Acids: α-Aminoisobutyric Acid. (2025). LifeTein Peptide Blog.
  • 2-Aminoisobutyric acid – Knowledge and References. Taylor & Francis.
  • Development of 2-aminoisobutyric acid (Aib)-rich cell-penetrating foldamers for efficient siRNA delivery.
  • Amino acid inhibition and stimulation of 2-aminoisobutyric acid exit
  • 1527858-14-5|2-Amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide. BLDpharm.
  • Trifluoroacetamides. Organic Chemistry Portal.
  • Amino acids with fluorinated olefinic motifs – synthetic approaches. Arkivoc.

Sources

An In-Depth Technical Guide to the In Silico Modeling of 2-Amino-3,3,3-trifluoro-2-methylpropanamide Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, technically-grounded framework for conducting in silico analysis of 2-Amino-3,3,3-trifluoro-2-methylpropanamide, a unique fluorinated amino acid derivative. Moving beyond a simple list of procedures, this document elucidates the causal reasoning behind critical methodological choices, establishing a self-validating workflow from ligand preparation to advanced molecular dynamics. We will explore the strategic importance of the trifluoromethyl group in molecular design, detail rigorous protocols for molecular docking and simulation, and provide insights into the interpretation of computational data. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage computational modeling to predict and understand the molecular interactions of novel chemical entities.

Introduction: The Strategic Value of Fluorination and In Silico Insight

The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry. Specifically, the trifluoromethyl (-CF3) group can profoundly alter a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity.[1][2][3] The C-F bond's high dissociation energy enhances metabolic resistance, while the group's steric and electronic nature can lead to improved binding selectivity and membrane permeability.[1][4] this compound (TFMP) represents a compelling scaffold, combining the structural features of an amino acid with the potent modulatory effects of a trifluoromethyl group.

In silico modeling provides a cost-effective and powerful lens through which to investigate the potential interactions of such novel molecules before committing to costly and time-consuming experimental synthesis and screening.[5][6] Computational techniques like molecular docking and molecular dynamics (MD) simulations allow us to predict binding modes, estimate binding affinities, and analyze the stability of a molecule within a biological target's active site, thereby accelerating the drug discovery pipeline.[7][8] This guide details a robust, field-proven workflow for the comprehensive in silico characterization of TFMP-protein interactions.

Section 1: Foundational Analysis of the Ligand

A prerequisite to any meaningful interaction modeling is a thorough understanding of the ligand itself. The properties of TFMP dictate its potential behavior in a biological system.

1.1. Chemical Structure and Physicochemical Properties

  • Structure: this compound

  • Molecular Formula: C₅H₉F₃N₂O

  • Key Features:

    • A chiral center at the alpha-carbon.

    • A primary amine (-NH2) and a primary amide (-CONH2), both capable of acting as hydrogen bond donors and acceptors.

    • A methyl group (-CH3) contributing to steric bulk.

    • A highly electronegative and metabolically stable trifluoromethyl (-CF3) group.

Table 1: Predicted Physicochemical Properties of TFMP

PropertyPredicted ValueSignificance in Drug Design
Topological Polar Surface Area (TPSA)69.11 ŲInfluences membrane permeability and solubility.
LogP (Octanol-Water Partition)0.14A measure of lipophilicity, affecting absorption and distribution.
Hydrogen Bond Donors2Potential to form critical stabilizing interactions with a receptor.
Hydrogen Bond Acceptors2Potential to form critical stabilizing interactions with a receptor.
Rotatable Bond Count3Defines the conformational flexibility of the molecule.

Data derived from computational chemistry predictions for similar structures.[9]

The trifluoromethyl group is a key determinant of these properties. It significantly increases the lipophilicity compared to a standard methyl group and acts as a bioisostere for other groups, influencing molecular conformation and pKa.[2][3]

Section 2: The In Silico Modeling Workflow: A Validated Protocol

The following workflow is designed as a self-validating system, where the outputs of each stage provide confidence and inform the setup of the subsequent stage. This iterative process ensures a higher degree of reproducibility and reliability in the final predictions.

Diagram 1: The Integrated In Silico Workflow

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation & Analysis cluster_val Phase 3: Interpretation LigandPrep Ligand Preparation (TFMP Structure, Charges) Docking Molecular Docking (Pose Prediction, Scoring) LigandPrep->Docking Input Ligand ReceptorPrep Receptor Preparation (PDB Cleanup, Protonation) BindingSite Binding Site Definition (Grid Box Generation) ReceptorPrep->BindingSite BindingSite->Docking Input Receptor & Grid MD Molecular Dynamics (Stability & Fluctuation Analysis) Docking->MD Select Best Pose(s) FreeEnergy Binding Free Energy (MM/PBSA or MM/GBSA) MD->FreeEnergy Generate Trajectories Interpretation Data Synthesis & Mechanistic Insight FreeEnergy->Interpretation G cluster_interactions Non-Covalent Interactions TFMP TFMP Ligand HBond Hydrogen Bonds (e.g., Amine/Amide) TFMP->HBond Hydrophobic Hydrophobic (e.g., -CF3, -CH3) TFMP->Hydrophobic Electrostatic Electrostatic (e.g., -NH3+) TFMP->Electrostatic Receptor Receptor Binding Site HBond->Receptor Hydrophobic->Receptor Electrostatic->Receptor

Sources

Methodological & Application

"analytical methods for quantifying 2-Amino-3,3,3-trifluoro-2-methylpropanamide in biological samples"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Analytical Methods for Quantifying 2-Amino-3,3,3-trifluoro-2-methylpropanamide in Biological Samples

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The quantification of this compound, a unique fluorinated amino acid amide, in biological matrices is a critical requirement for pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies. Its structural properties—high polarity, low molecular weight, and the presence of a primary amine—necessitate a highly sensitive and selective analytical approach. This document provides a comprehensive guide to developing and validating a robust bioanalytical method using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the gold standard for small-molecule quantification.[1] We will detail a complete workflow, from sample preparation to data analysis, grounded in the principles outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidelines.[1][2]

Rationale for Method Selection: The Case for LC-MS/MS

While various platforms exist for amino acid analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, LC-MS/MS is the preferred technique for this application.[3]

  • Causality: The analyte, this compound, lacks a strong native chromophore, rendering HPLC-UV detection insufficiently sensitive for the low concentrations typically found in biological samples.[4] Fluorescence detection and GC-MS analysis would require chemical derivatization, a process that adds time, complexity, and potential variability to the workflow.[5][6] LC-MS/MS circumvents these issues by offering unparalleled sensitivity and selectivity through the direct analysis of the underivatized molecule, monitoring specific precursor-to-product ion transitions.[7][8] This high selectivity is crucial for minimizing interference from the complex biological matrix.[3]

Bioanalytical Workflow Overview

The entire process, from sample receipt to final concentration determination, follows a structured and validated pathway to ensure data integrity.

Bioanalytical_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Collection Biological Sample (e.g., Plasma) Sample_Storage Storage at -80°C Sample_Collection->Sample_Storage Minimize freeze-thaw Sample_Thawing Controlled Thawing Sample_Storage->Sample_Thawing Sample_Prep Sample Preparation (Protein Precipitation) Sample_Thawing->Sample_Prep Add Internal Standard LC_Separation UHPLC Separation (HILIC Column) Sample_Prep->LC_Separation Inject Supernatant MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Peak Integration & Quantification MS_Detection->Data_Processing Validation Method Validation (FDA/ICH Guidelines) Data_Processing->Validation Report Final Concentration Report Validation->Report

Caption: High-level workflow for the quantification of this compound.

Detailed Experimental Protocols

These protocols are designed as a starting point for method development and must be fully validated according to regulatory guidelines.[9][10]

Part 1: Sample Collection and Handling

Proper sample handling is the first line of defense against erroneous results.

  • Matrix Selection: K2-EDTA plasma is recommended. Heparin can sometimes cause ion suppression in LC-MS, and serum collection requires a clotting time that can introduce metabolic variability.[11][12]

  • Blood Collection: Collect whole blood in K2-EDTA tubes.

  • Plasma Preparation: Centrifuge the blood at approximately 2,000 x g for 15 minutes at 4°C within one hour of collection.[12]

  • Aliquoting & Storage: Immediately transfer the resulting plasma supernatant into clearly labeled polypropylene tubes and store frozen at -80°C until analysis.[11] Avoid repeated freeze-thaw cycles as they can degrade analyte stability.[11]

Part 2: Sample Preparation Protocol (Protein Precipitation)

Protein Precipitation (PPT) is a fast, simple, and effective method for removing the majority of proteins from plasma samples.[13][14]

  • Reagent Preparation: Prepare a stock solution of the internal standard (IS), ideally a stable isotope-labeled version of the analyte (e.g., this compound-¹³C₃,¹⁵N), in methanol. Create a working IS solution by diluting the stock solution in acetonitrile.

  • Sample Preparation:

    • Arrange plasma samples, calibration curve standards, and quality control (QC) samples in a 96-well plate.

    • To 50 µL of each sample, add 200 µL of the working IS solution in acetonitrile (a 4:1 organic solvent to sample ratio).

    • Causality: Acetonitrile is an effective solvent for precipitating plasma proteins.[13] The inclusion of the IS at this early stage corrects for any variability during the subsequent extraction and analysis steps.

  • Precipitation & Centrifugation:

    • Seal the plate and vortex for 2 minutes to ensure complete protein precipitation.

    • Centrifuge the plate at 4,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a new 96-well plate for injection into the LC-MS/MS system.

Part 3: LC-MS/MS Instrumentation and Conditions

The following conditions are a robust starting point for method development.

  • UHPLC System: A high-performance system capable of delivering stable gradients at high pressures.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).[8]

Table 1: Proposed LC-MS/MS Parameters

ParameterRecommended SettingRationale
LC Column HILIC Column (e.g., Waters Acquity BEH Amide, 2.1 x 50 mm, 1.7 µm)The analyte is highly polar and may not retain well on traditional C18 columns. HILIC provides superior retention for polar compounds.[15]
Mobile Phase A 0.1% Formic Acid in Water with 10 mM Ammonium FormateProvides protons for efficient ESI+ ionization and buffering for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe strong organic solvent for elution in HILIC mode.
Gradient 95% B -> 50% B over 3 minutes, then re-equilibrateA typical gradient for separating polar analytes from the injection solvent front.
Flow Rate 0.5 mL/minA standard flow rate for 2.1 mm ID columns.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity with the risk of column overloading.
Ionization Mode Electrospray Ionization, Positive (ESI+)The primary amine group is readily protonated.
MRM Transitions Analyte: m/z 159.1 -> 142.1 IS: m/z 163.1 -> 146.1 (Example)Precursor [M+H]⁺: Based on MW of 158.1. Product: Loss of NH₃. These must be empirically determined via infusion.
Source Temp. 500°COptimized for efficient desolvation.
Spray Voltage 3500 VOptimized for stable spray and maximum ion signal.

Method Validation: A Self-Validating System

A bioanalytical method is only trustworthy if it has been rigorously validated.[1] The protocol must be assessed against the criteria established in the FDA Bioanalytical Method Validation Guidance.[9][10]

Validation_Parameters cluster_core Core Performance cluster_sensitivity Sensitivity & Range cluster_robustness Robustness Accuracy Accuracy (%Bias) LLOQ LLOQ Accuracy->LLOQ Precision Precision (%CV) Precision->LLOQ Selectivity Selectivity Selectivity->LLOQ Defines baseline Calibration_Curve Calibration Curve (Linearity) LLOQ->Calibration_Curve Lowest point Calibration_Curve->Accuracy Back-calculation Calibration_Curve->Precision Recovery Recovery Recovery->Accuracy Impacts bias Matrix_Effect Matrix Effect Matrix_Effect->Precision Impacts variability Matrix_Effect->Recovery Stability Stability Stability->Accuracy Ensures integrity over time

Caption: Interrelationship of key parameters for bioanalytical method validation.

Table 2: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterPurposeTypical Acceptance Criteria (for regulated studies)
Selectivity Ensure no interference from matrix components at the analyte's retention time.Response in blank matrix <20% of LLOQ response.
Calibration Curve Define the relationship between concentration and instrument response.At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99.
Accuracy Closeness of measured concentration to the true value.Mean concentration within ±15% of nominal (±20% at LLOQ).
Precision Repeatability of measurements.Coefficient of variation (CV) ≤15% (≤20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise > 5; must meet accuracy and precision criteria.
Recovery Efficiency of the extraction process.Should be consistent and reproducible, though no specific % is required.
Matrix Effect Suppression or enhancement of ionization by matrix components.CV of IS-normalized matrix factor across lots should be ≤15%.
Stability Analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).Mean concentration within ±15% of baseline samples.

Note: These criteria are based on FDA guidance and should be formally defined in a validation plan.[1][16]

Conclusion

This application note provides a detailed and scientifically grounded framework for the quantification of this compound in biological samples. By leveraging the power of LC-MS/MS and adhering to stringent validation principles outlined by regulatory agencies, researchers can generate high-quality, reliable, and defensible data critical for advancing drug development programs. The provided protocols for sample preparation and analysis serve as a robust starting point, which, combined with rigorous validation, will yield a method fit for its intended purpose.

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]

  • GaBI Journal Editor. (2018). FDA issues final guidance on bioanalytical method validation. GaBI Journal. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. HHS. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Organomation. [Link]

  • ACS Publications. (2024). Bioinspired Fluorine Labeling for 19F NMR-Based Plasma Amine Profiling. Analytical Chemistry. [Link]

  • Molnár-Perl, I. (2009). Quantitation of amino acids in plasma by high performance liquid chromatography: simultaneous deproteinization and derivatization with 9-fluorenylmethyloxycarbonyl chloride. PubMed. [Link]

  • Molnár-Perl, I. (2009). Quantitation of amino acids in plasma by high performance liquid chromatography: Simultaneous deproteinization and derivatization with 9-fluorenylmethyloxycarbonyl chloride. Journal of Chromatography B. [Link]

  • Imperial College London. (n.d.). Sample preparation. Faculty of Medicine. [Link]

  • BioPharma Services. (2024). Bioanalytical Method Development: Blood Specimen. BioPharma Services. [Link]

  • The BioGRID. (n.d.). (2R)-2-AMINO-3,3,3-TRIFLUORO-N-HYDROXY-2-{[(4-PHENOXYPHENYL)SULFONYL]METHYL}PROPANAMIDE Result Summary. The BioGRID. [Link]

  • Semantic Scholar. (n.d.). Determination of free amino acids in blood plasma by high-performance liquid chromatography with fluorescence detection. Semantic Scholar. [Link]

  • LookChem. (n.d.). 2-([(BENZYLOXY)CARBONYL]AMINO)-3,3,3-TRIFLUORO-2-METHYLPROPANOIC ACID. LookChem. [Link]

  • ETH Zurich Research Collection. (n.d.). Real-time quantification of amino acids in the exhalome by secondary electrospray ionization- mass spectrometry. ETH Zurich Research Collection. [Link]

  • Cowan, T. M., et al. (2014). A rapid, sensitive method for quantitative analysis of underivatized amino acids by liquid chromatography-tandem mass spectrometry (LC-MS/MS). PubMed. [Link]

  • Rakusanova, S., & Cajka, T. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Trends in Analytical Chemistry. [Link]

  • Milosevic, M., et al. (n.d.). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. [Link]

  • Christensen, M. F., et al. (2020). Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. MDPI. [Link]

  • Shimadzu Scientific Instruments. (n.d.). LC/MS/MS Method Package for D/L Amino Acids. Shimadzu Scientific Instruments. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 2-Amino-3,3,3-trifluoro-2-methylpropanamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-3,3,3-trifluoro-2-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging synthesis. Here, we address common issues encountered during experimental work and provide in-depth, scientifically grounded solutions.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The synthesis of α-trifluoromethylated amino acids and their derivatives is a significant challenge in medicinal chemistry. The two most prevalent methods for constructing the core of this compound are variations of the Strecker synthesis and the Bucherer-Bergs reaction.[1][2] Both pathways offer routes to the desired α-amino nitrile or hydantoin precursor, which can then be converted to the final amide product.

Q2: What makes the synthesis of this compound particularly challenging?

A2: The primary difficulty lies in the strong electron-withdrawing nature of the trifluoromethyl group.[3][4] This group can deactivate nearby functionalities, making them less reactive in standard transformations. Additionally, the steric bulk of the trifluoromethyl moiety can hinder the approach of reagents.[4][5] These electronic and steric effects can lead to low yields, incomplete reactions, and the formation of stable, difficult-to-hydrolyze intermediates.

Q3: What are the most critical parameters to control for a successful synthesis?

A3: Based on established protocols for similar compounds, the most critical parameters are:

  • Temperature: Precise temperature control is crucial, especially during the initial condensation and cyanidation steps.

  • pH: Maintaining the optimal pH is essential for the formation of the key imine intermediate in the Strecker synthesis and for controlling the equilibrium in the Bucherer-Bergs reaction.

  • Reagent Stoichiometry: The molar ratios of the ketone, cyanide source, and ammonia source must be carefully optimized to maximize the formation of the desired product and minimize side reactions.

  • Solvent System: The choice of solvent can significantly impact the solubility of intermediates and the overall reaction rate.[6]

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Low Yield of the Intermediate (α-Aminonitrile or Hydantoin)

Q4: My yield of the α-aminonitrile intermediate from the Strecker synthesis is consistently low. What are the likely causes and how can I improve it?

A4: Low yields in the Strecker synthesis of trifluoromethylated compounds often stem from an unfavorable equilibrium in the formation of the intermediate iminium ion.[1] The electron-withdrawing trifluoromethyl group destabilizes the iminium ion, shifting the equilibrium back towards the starting materials.

Recommended Solutions:

  • Increase the Concentration of Ammonia: Using a higher concentration of ammonia can help drive the equilibrium towards the imine intermediate.[7] Consider using a solution of ammonia in an alcohol, such as methanol, to increase its effective concentration.

  • In Situ Generation of HCN: Instead of adding hydrogen cyanide directly, generate it in situ by reacting a cyanide salt (e.g., KCN or NaCN) with a mild acid.[8] This ensures a steady, low concentration of HCN, which can favor the addition to the imine.

  • Use of a Lewis Acid Catalyst: A Lewis acid catalyst can activate the carbonyl group of the starting ketone, making it more susceptible to nucleophilic attack by ammonia.[9]

Experimental Protocol: Optimized Strecker Synthesis of the α-Aminonitrile Intermediate
  • In a well-ventilated fume hood, dissolve 1,1,1-trifluoroacetone (1.0 eq) in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of ammonia in methanol (7N, 2.0 eq) dropwise while maintaining the temperature at 0°C.

  • In a separate flask, prepare a solution of potassium cyanide (1.1 eq) in water.

  • Slowly add the potassium cyanide solution to the reaction mixture, ensuring the temperature does not rise above 5°C.

  • Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Q5: The Bucherer-Bergs reaction is giving me a complex mixture of products with a low yield of the desired hydantoin. What could be going wrong?

A5: The Bucherer-Bergs reaction is a multi-component reaction, and its success is highly dependent on the reaction conditions.[2][10] The formation of multiple products suggests that side reactions are competing with the desired pathway.

Recommended Solutions:

  • Optimize the Reaction Temperature: Bucherer and his colleagues found that lower temperatures and pressures were often permissible and even beneficial for the reaction.[6] Experiment with a range of temperatures (e.g., 40-80°C) to find the optimal balance between reaction rate and selectivity.

  • Adjust the Solvent System: The use of 50% ethanol was found to be an effective solvent for this reaction, particularly for aldehydes and ketones.[6]

  • Control the pH: The reaction involves several acid-base equilibria. Ensure the pH is maintained within the optimal range for hydantoin formation.

Logical Troubleshooting Workflow for Low Intermediate Yield

troubleshooting_low_yield start Low Yield of Intermediate check_reaction Check Reaction Conditions start->check_reaction check_reagents Check Reagent Quality start->check_reagents strecker_path Strecker Synthesis Issues check_reaction->strecker_path Strecker bucherer_path Bucherer-Bergs Issues check_reaction->bucherer_path Bucherer-Bergs imine_formation Poor Imine Formation? strecker_path->imine_formation cyanide_addition Inefficient Cyanide Addition? strecker_path->cyanide_addition side_reactions_bb Competing Side Reactions? bucherer_path->side_reactions_bb optimize_ammonia Increase Ammonia Concentration imine_formation->optimize_ammonia lewis_acid Add Lewis Acid Catalyst imine_formation->lewis_acid in_situ_hcn Use in situ HCN Generation cyanide_addition->in_situ_hcn optimize_temp_bb Optimize Temperature side_reactions_bb->optimize_temp_bb optimize_solvent_bb Adjust Solvent System side_reactions_bb->optimize_solvent_bb end_good Yield Improved optimize_ammonia->end_good lewis_acid->end_good in_situ_hcn->end_good optimize_temp_bb->end_good optimize_solvent_bb->end_good

Caption: Troubleshooting Decision Tree for Low Intermediate Yield.

Hydrolysis and Amide Formation Issues

Q6: I am having difficulty hydrolyzing the α-aminonitrile to the corresponding carboxylic acid. The reaction is either very slow or gives a low yield.

A6: The nitrile group in α-trifluoromethyl-α-aminonitriles is notoriously difficult to hydrolyze due to the electron-withdrawing effect of the trifluoromethyl group.[3] Standard acidic or basic hydrolysis conditions are often sluggish and can lead to decomposition.

Recommended Solutions:

  • Strongly Acidic Conditions: Use a strong acid such as concentrated hydrochloric acid or sulfuric acid at elevated temperatures.[1] Refluxing in 6 M aqueous HCl is a common method.[9]

  • Microwave-Assisted Hydrolysis: Microwave irradiation can significantly accelerate the hydrolysis of sterically hindered and electron-deficient nitriles.

  • Two-Step Hydrolysis: First, convert the nitrile to the corresponding amide under milder conditions, and then hydrolyze the amide to the carboxylic acid.

Q7: The final amidation step to form this compound is inefficient. What coupling reagents are recommended?

A7: The amidation of α-trifluoromethyl-α-amino acids can be challenging due to the reduced nucleophilicity of the amino group.[11] Standard peptide coupling reagents may not be effective.

Recommended Solutions:

  • Use of Highly Reactive Coupling Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often more effective for coupling hindered amino acids.

  • Activation as an Acid Chloride: Convert the carboxylic acid to the more reactive acid chloride using thionyl chloride or oxalyl chloride. This highly reactive intermediate will then readily react with ammonia to form the desired amide.

Purification Challenges

Q8: My final product is difficult to purify. What are the recommended purification techniques?

A8: The purification of this compound can be complicated by the presence of closely related impurities.

Recommended Solutions:

  • Recrystallization: If the crude product is of reasonable purity, recrystallization can be an effective method.[12] A solvent screen should be performed to identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Silica Gel Column Chromatography: For more complex mixtures, silica gel column chromatography is the method of choice.[12] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often necessary to achieve good separation.

Data Summary: Recommended Starting Conditions for Optimization
ParameterStrecker SynthesisBucherer-Bergs Reaction
Key Reactant 1,1,1-Trifluoroacetone1,1,1-Trifluoroacetone
Cyanide Source KCN or NaCNKCN or NaCN
Ammonia Source NH₃ in Methanol(NH₄)₂CO₃
Solvent Methanol/Water50% Ethanol/Water[6]
Temperature 0°C to Room Temp.40-80°C
Catalyst Optional: Lewis AcidNot typically required
Experimental Workflow Visualization

synthesis_workflow start Starting Materials (Trifluoroacetone, Cyanide, Ammonia Source) strecker Strecker Synthesis start->strecker bucherer Bucherer-Bergs Reaction start->bucherer aminonitrile α-Aminonitrile Intermediate strecker->aminonitrile hydantoin Hydantoin Intermediate bucherer->hydantoin hydrolysis_an Hydrolysis aminonitrile->hydrolysis_an hydrolysis_h Hydrolysis hydantoin->hydrolysis_h amino_acid α-Trifluoromethyl Amino Acid hydrolysis_an->amino_acid hydrolysis_h->amino_acid amidation Amidation amino_acid->amidation final_product This compound amidation->final_product purification Purification (Recrystallization/Chromatography) final_product->purification

Caption: General Synthetic Workflow.

III. References

  • Davis, F. A., & Zhang, Y. (2003). Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry, 68(13), 5127–5133. [Link]

  • Wikipedia. (2023, December 2). Bucherer–Bergs reaction. In Wikipedia. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Bucherer-Bergs Reaction. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2005). Toward the Synthesis of the Rare N-(Trifluoromethyl)amides and the N-(Difluoromethylene)-N-(trifluoromethyl)amines [RN(CF3)CF2R′] Using BrF3. The Journal of Organic Chemistry, 70(16), 6489–6493. [Link]

  • Wikipedia. (2023, October 29). Strecker amino acid synthesis. In Wikipedia. [Link]

  • Meanwell, N. A. (2018). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. ACS Catalysis, 8(11), 10477–10505. [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Liu, T., & Shen, Q. (2019). Synthesis of N-trifluoromethyl amides from carboxylic acids. Nature Communications, 10(1), 1-8. [Link]

  • ResearchGate. (n.d.). Toward the Synthesis of the Rare N-(Trifluoromethyl)amides and the N-(Difluoromethylene)-N-(trifluoromethyl)amines [RN(CF3)CF2R '] Using BrF3. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Padgett, H. C., & Barrio, J. R. (2006). Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R)- and (S)-3-[18F]Fluoro-2-Methyl-2-(N-methylamino)propanoic Acid ([18F]FMeAMP). Journal of Medicinal Chemistry, 49(2), 658–667. [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • Sutherland, J. D. (2017). Prebiotic synthesis and triphosphorylation of 3′-amino-TNA nucleosides. Nature Communications, 8(1), 1-8. [Link]

  • Poupaert, J. H. (2012). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 17(12), 14356–14380. [Link]

  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Retrieved from [Link]

  • Liu, J., Parker, M. F. L., Wang, S., Flavell, R. R., Toste, F. D., & Wilson, D. M. (2019). Synthesis of N-trifluoromethyl amides from carboxylic acids. eScholarship. [Link]

  • Google Patents. (2020). WO 2020/159949 A1.

  • Brigaud, T., & Crousse, B. (2020). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 25(12), 2894. [Link]

Sources

"stability issues of 2-Amino-3,3,3-trifluoro-2-methylpropanamide in solution"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-3,3,3-trifluoro-2-methylpropanamide

A Guide to Understanding and Managing Solution Stability

Introduction: The Stability Profile of a Unique Fluorinated Amino Acid Amide

This compound is a specialized chemical entity whose utility in research and development is linked to its unique structure, combining a sterically hindered amino acid scaffold with a trifluoromethyl group. However, the very features that grant its functionality—the amide and the electron-withdrawing trifluoromethyl group—also define its stability challenges in solution. This guide provides an in-depth, experience-driven framework for researchers to anticipate, troubleshoot, and manage the stability of this compound in their experiments. We will move beyond simple instructions to explain the chemical principles governing its degradation, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues and questions regarding the solution-state stability of this compound.

Q1: What are the primary chemical degradation pathways for this compound in solution?

Answer: Based on its structure, this compound is susceptible to two primary degradation pathways, especially in aqueous solutions.

  • Amide Hydrolysis: This is the most probable degradation route. The amide bond is susceptible to cleavage by water, a reaction that can be significantly accelerated by acidic or basic conditions.[1][2] This pathway results in the formation of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid and ammonia. The electron-withdrawing nature of the adjacent trifluoromethyl group can influence the reactivity of the carbonyl carbon, making it a key area of concern.[3]

  • Deamination: This pathway involves the replacement of the primary amine group with a hydroxyl group, yielding 2-Hydroxy-3,3,3-trifluoro-2-methylpropanamide. This is a common degradation route for amino acids, particularly under conditions of oxidative stress or elevated temperatures in aqueous environments.[4]

G parent This compound hydrolysis_product 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid + Ammonia parent->hydrolysis_product Amide Hydrolysis (H₂O, H⁺ or OH⁻) deamination_product 2-Hydroxy-3,3,3-trifluoro-2-methylpropanamide parent->deamination_product Deamination (e.g., Oxidative Stress)

Caption: Primary degradation pathways for this compound.

Q2: How do pH, temperature, and solvent choice affect the stability of my compound?

Answer: These three factors are critically interlinked and represent the most significant variables controlling the compound's stability in your experiments.

  • Influence of pH: The rate of amide hydrolysis is highly pH-dependent.

    • Acidic Conditions (pH < 4): In the presence of strong acids, the carbonyl oxygen of the amide gets protonated.[1] This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by water, accelerating hydrolysis.[1][5] Studies on similar N-acylated amino acid amides have shown surprising instability even in mildly acidic conditions like TFA/water mixtures.[3]

    • Neutral Conditions (pH 6-8): The compound is expected to be most stable in this range, although background hydrolysis can still occur over extended periods or at elevated temperatures.

    • Basic Conditions (pH > 9): Under basic conditions, the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon, leading to rapid hydrolysis.

  • Influence of Temperature: As with most chemical reactions, degradation rates increase with temperature. Storing stock solutions at elevated temperatures (e.g., >30°C) or subjecting them to prolonged heating will accelerate both amide hydrolysis and deamination.[4] For any kinetic assays, it is crucial to run a control at the experiment's temperature to quantify degradation over the time course.

  • Solvent Selection:

    • Aqueous Buffers: The primary solvent for hydrolysis. Ensure your buffer components are not reactive.

    • Protic Organic Solvents (e.g., Methanol, Ethanol): These can also act as nucleophiles, potentially leading to transesterification of the amide, although this is generally slower than hydrolysis.

    • Aprotic Organic Solvents (e.g., DMSO, DMF, Acetonitrile): The compound will be significantly more stable in these solvents, provided they are anhydrous. Trace amounts of water can still lead to slow degradation over time. For long-term storage of stock solutions, anhydrous aprotic solvents are highly recommended.

Table 1: Summary of Stability under Various Conditions

ParameterConditionExpected StabilityPrimary Rationale
pH < 4 (Strong Acid)Low Acid-catalyzed hydrolysis is rapid.[1]
4 - 6 (Weak Acid)Moderate Hydrolysis rate is reduced but still significant.
6 - 8 (Neutral)High Zone of maximum stability.
> 9 (Base)Very Low Base-catalyzed hydrolysis is extremely rapid.
Temperature -20°C to 4°CHigh Recommended for stock solution storage.
Room Temp (20-25°C)Moderate Suitable for short-term use; degradation likely over days.
> 30°CLow Accelerated degradation expected.[4]
Solvent Anhydrous AproticVery High Lack of nucleophiles minimizes degradation pathways.
Aqueous BufferVariable (pH/Temp dependent) Water is a reactant in the primary degradation pathway.
Q3: My experimental results are inconsistent. How can I determine if compound degradation is the cause?

Answer: Inconsistent results, such as loss of activity in a bioassay or drifting peaks in chromatography, are classic signs of compound instability. Here is a logical workflow to troubleshoot this issue.

G start Inconsistent Experimental Results check_storage 1. Verify Stock Solution Storage Conditions (-20°C, Anhydrous Solvent?) start->check_storage check_prep 2. Review Working Solution Preparation Protocol (Freshly prepared? Correct pH?) check_storage->check_prep run_qc 3. Analytical QC of Stock (LC-MS or HPLC) Is the parent compound pure? check_prep->run_qc stability_study 4. Perform Forced Degradation Study (See Protocol Below) Does it degrade under assay conditions? run_qc->stability_study decision Degradation Confirmed? stability_study->decision decision->start No (Investigate other variables) mitigate 5. Mitigate Degradation (Adjust pH, Temp, Solvent; Use fresh solutions) decision->mitigate Yes retest 6. Re-run Experiment with Optimized Conditions mitigate->retest

Caption: Troubleshooting workflow for suspected compound degradation.

Causality behind the steps:

  • Storage Check: The first point of failure is often improper storage. Verifying that stock solutions are stored frozen in an anhydrous aprotic solvent eliminates the most common source of slow, long-term degradation.[6][7]

  • Preparation Review: Degradation frequently occurs in the aqueous buffers used for experiments. The mantra should be to prepare working solutions fresh from a stable stock immediately before use.

  • Analytical QC: Before blaming the experimental conditions, you must confirm the integrity of your starting material. An LC-MS analysis can quickly show if the stock solution itself contains significant degradants.

  • Forced Degradation: This is the definitive experiment. By incubating the compound under your exact assay conditions (buffer, temperature) and analyzing it at different time points, you can directly measure its stability and calculate a degradation rate.

Protocols for Stability Assessment

Protocol 1: Forced Degradation and Stability Analysis by HPLC

This protocol provides a framework to quantify the stability of this compound under specific experimental conditions.

Objective: To determine the rate of degradation of the parent compound in a given buffer at a specific temperature over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Experimental Buffer (e.g., PBS, pH 7.4)

  • Acidic solution (e.g., 0.1 M HCl)

  • Basic solution (e.g., 0.1 M NaOH)

  • HPLC system with UV detector

  • C18 Reverse-Phase HPLC column

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO. This is your stable T=0 reference stock.

  • Experimental Solution Preparation:

    • Create three test solutions by diluting the DMSO stock to a final concentration of 100 µM in three different aqueous solutions:

      • Condition A: 0.1 M HCl (Acidic stress)

      • Condition B: Experimental Buffer (e.g., PBS, pH 7.4)

      • Condition C: 0.1 M NaOH (Basic stress)

    • Scientist's Note: The final DMSO concentration should be kept low (<1%) to ensure the solution properties are dominated by the aqueous buffer.

  • Time Point Sampling:

    • Immediately after preparation, take a sample from each condition. This is your T=0 time point.

    • Incubate all solutions at your desired experimental temperature (e.g., 37°C).

    • Take subsequent samples at defined time points (e.g., 1, 2, 4, 8, and 24 hours).

    • Immediately quench the reaction in each sample by diluting it into a cold mobile phase or by adding an equivalent volume of acetonitrile to precipitate buffer salts and halt further degradation. Store samples at -20°C until analysis.

  • HPLC Analysis:

    • Analyze all samples by reverse-phase HPLC. A typical method would involve a C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile.

    • Monitor the peak area of the parent compound at an appropriate UV wavelength.

  • Data Analysis:

    • For each condition, normalize the peak area of the parent compound at each time point to the peak area at T=0.

    • Plot the percentage of the remaining parent compound versus time. This will give you a direct visualization of the degradation kinetics.

Analytical Methods for Quantification

Choosing the right analytical method is critical for accurately assessing stability.

Table 2: Comparison of Analytical Methods

MethodAnalyteDerivatization Required?ProsCons
HPLC-UV Parent CompoundNoWidely available, robust, good for quantifying the parent compound.May not detect all degradants, lower sensitivity than MS.[8]
LC-MS/MS Parent & DegradantsNoHighly sensitive and specific, can simultaneously quantify the parent and identify/quantify degradants.[8]Requires more specialized equipment and method development.
GC-MS Degradants (e.g., amino acid)Yes Excellent for volatile compounds.The amino acid degradant is non-volatile and requires chemical derivatization (e.g., silylation or acylation) to be analyzed.[9][10][11]

Expert Insight on Derivatization: For analyzing the 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid degradant via GC-MS, a two-step derivatization is often necessary.[11][12] First, the carboxylic acid is esterified (e.g., to a methyl ester), and then the amine is acylated (e.g., with pentafluoropropionic anhydride).[11] This process makes the molecule volatile and suitable for GC analysis, but it also adds complexity and potential sources of error to the workflow.[13] For this reason, LC-MS/MS is generally the preferred method as it can analyze the polar degradants directly.

References

  • Carl Roth GmbH + Co. KG. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Carl ROTH.
  • Organic Letters. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway.
  • Southern Biological. (2023). SAFETY DATA SHEET (SDS)
  • Thermo Fisher Scientific. (2023).
  • Apollo Scientific. (2022).
  • PNAS. (n.d.).
  • MDPI. (2024).
  • Synquest Labs. (n.d.). 3,3,3-Trifluoro-2-(trifluoromethyl)
  • Journal of Organic Chemistry. (n.d.). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides.
  • Molecules. (n.d.).
  • Organic Chemistry Portal. (n.d.). Trifluoroacetamides.
  • Reddit. (2023). Hydrolysis of chiral methyl ester.
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
  • Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides.
  • Save My Exams. (n.d.). Reactions of Amides.
  • Environmental Microbiology Reports. (n.d.).
  • PubMed. (n.d.). A rapid vapor-phase acid (hydrochloric acid and trifluoroacetic acid) hydrolysis of peptide and protein.
  • Creative Proteomics. (n.d.). Amino Acid Analysis Methods.
  • MDPI. (n.d.). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS.
  • Molecules. (2021).
  • Waters Corporation. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids.
  • Nature Communications. (n.d.).
  • PubMed. (1973). Stability of solutions of essential amino acids.
  • BenchChem. (n.d.).
  • ResearchGate. (2021). (PDF)
  • Chemistry – A European Journal. (n.d.). A Plausible Simultaneous Synthesis of Amino Acids and Simple Peptides on the Primordial Earth.
  • ResearchGate. (2024). (PDF)
  • ResearchGate. (n.d.). (PDF) Accurate and efficient amino acid analysis for protein quantification using hydrophilic interaction chromatography coupled tandem mass spectrometry.
  • bioRxiv. (2024).

Sources

Technical Support Center: Investigating the Physiological Degradation of 2-Amino-3,3,3-trifluoro-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Research Community:

Welcome to the technical support center for researchers investigating the metabolic fate and degradation pathways of 2-Amino-3,3,3-trifluoro-2-methylpropanamide. This guide is designed for professionals in drug development, medicinal chemistry, and molecular biology who are working with this and structurally related fluorinated compounds. Given the unique chemical properties conferred by the trifluoromethyl group and the sterically hindered amide bond, understanding its stability and breakdown under physiological conditions is critical for predicting its pharmacokinetic profile, potential toxicity, and overall therapeutic efficacy.

This document provides a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments. The information herein is synthesized from established principles of chemical stability, enzymatic degradation of amides, and the known metabolism of fluorinated molecules.

Troubleshooting Guide: Experimental Challenges & Solutions

This section addresses specific problems that may arise during your experimental workflow, providing potential causes and actionable solutions.

Observed Problem Potential Causes Recommended Troubleshooting Steps
Variable or faster-than-expected degradation in plasma/serum stability assays. 1. Enzymatic activity: Plasma esterases or amidases may be hydrolyzing the amide bond. 2. pH instability: The compound may be susceptible to hydrolysis at the physiological pH of the plasma/serum sample. 3. Sample handling: Improper storage or freeze-thaw cycles of plasma can lead to altered enzyme activity.1. Inhibit enzymatic activity: Repeat the assay in the presence of broad-spectrum protease and esterase inhibitors (e.g., EDTA, PMSF). A significant reduction in degradation would confirm enzymatic involvement. 2. Control for pH: Run parallel experiments in buffer at the same pH as the biological matrix to distinguish between chemical and enzymatic hydrolysis. 3. Standardize sample handling: Ensure consistent and proper storage of plasma/serum samples and minimize freeze-thaw cycles.
Appearance of an unexpected peak corresponding to the carboxylic acid metabolite in LC-MS analysis. 1. Amidase-mediated hydrolysis: This is the most likely metabolic pathway, where an amidase enzyme cleaves the amide bond to form 2-amino-3,3,3-trifluoro-2-methylpropanoic acid and ammonia.[1][2][3] 2. Chemical hydrolysis: Although amides are generally stable, prolonged incubation under certain conditions can lead to non-enzymatic hydrolysis.[4]1. Confirm enzymatic action: Perform the incubation with and without heat-inactivated liver microsomes or S9 fractions. The absence of the metabolite peak in the heat-inactivated control would point to enzymatic degradation. 2. Identify the enzyme class: Use specific amidase inhibitors in your assay to see if the formation of the carboxylic acid is reduced.
No observable degradation in any in vitro assay. 1. High steric hindrance: The methyl group alpha to the carbonyl and the trifluoromethyl group may sterically hinder the approach of water or enzymatic active sites, leading to high stability.[5][6][7] 2. Insensitive analytical method: The limit of detection (LOD) of your analytical method may be too high to detect low levels of degradation. 3. Inappropriate in vitro system: The specific enzymes responsible for metabolizing this compound may not be present in the selected in vitro system (e.g., liver microsomes may lack certain cytosolic amidases).1. Force degradation studies: Subject the compound to harsher conditions (e.g., higher temperatures, extreme pH) to confirm that it can degrade and that your analytical method can detect the degradants. 2. Optimize analytical method: Improve the sensitivity of your LC-MS/MS method by optimizing ionization parameters and using a more sensitive instrument if available.[8][9] 3. Use a broader range of in vitro systems: Test for stability in liver S9 fractions, primary hepatocytes, and plasma from different species.

Frequently Asked Questions (FAQs)

General Stability and Degradation

Q1: What are the most likely degradation pathways for this compound under physiological conditions?

A1: The primary anticipated degradation pathway is enzymatic hydrolysis of the amide bond, catalyzed by amidase enzymes (also known as amidohydrolases) to yield 2-amino-3,3,3-trifluoro-2-methylpropanoic acid and ammonia.[1][2][3] A secondary, much slower pathway could be non-enzymatic chemical hydrolysis. Due to the electron-withdrawing nature of the trifluoromethyl group, the stability of the amide bond might be altered compared to non-fluorinated analogs.

G cluster_0 Primary Degradation Pathway This compound This compound 2-amino-3,3,3-trifluoro-2-methylpropanoic acid + NH3 2-amino-3,3,3-trifluoro-2-methylpropanoic acid + NH3 This compound->2-amino-3,3,3-trifluoro-2-methylpropanoic acid + NH3 Amidase Hydrolysis This compound->2-amino-3,3,3-trifluoro-2-methylpropanoic acid + NH3 Chemical Hydrolysis (slower)

Caption: Potential degradation pathways of this compound.

Q2: How does the trifluoromethyl group affect the stability of the amide bond?

A2: The highly electronegative fluorine atoms in the trifluoromethyl group can have opposing effects. On one hand, the inductive electron-withdrawing effect can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or an enzyme's active site.[10] On the other hand, the steric bulk of the trifluoromethyl group can shield the carbonyl carbon from attack, thereby increasing stability.[11][12] The net effect will depend on the specific enzyme and the precise conformation of the molecule in the active site.

Experimental Design

Q3: What in vitro systems are recommended for studying the metabolism of this compound?

A3: A tiered approach is recommended:

  • Plasma/Serum from different species (human, rat, mouse): To assess stability in circulation and the role of plasma enzymes.

  • Liver Microsomes (with and without NADPH): To evaluate the involvement of cytochrome P450 enzymes (though direct amide hydrolysis is less likely to be P450-mediated).

  • Liver S9 Fraction (with and without cofactors): This contains both microsomal and cytosolic enzymes, providing a broader screen for metabolic activity, including many amidases.[1][2]

  • Cryopreserved Hepatocytes: This is the "gold standard" in vitro system as it contains a full complement of metabolic enzymes and cofactors.

G cluster_workflow Recommended In Vitro Metabolism Workflow A Compound B Plasma/Serum Stability (Human, Rat, Mouse) A->B C Liver Microsomes (+/- NADPH) A->C D Liver S9 Fraction (+/- Cofactors) A->D E Cryopreserved Hepatocytes A->E F Metabolite Identification (LC-MS/MS) B->F C->F D->F E->F

Sources

Validation & Comparative

A Comparative Guide to 2-Amino-3,3,3-trifluoro-2-methylpropanamide and its Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents an in-depth comparative analysis of 2-Amino-3,3,3-trifluoro-2-methylpropanamide and its direct non-fluorinated counterpart, 2-Amino-2-methylpropanamide. We will explore the profound impact of strategic fluorination on key physicochemical and biological properties relevant to drug discovery and development. The narrative is grounded in established scientific principles, supported by experimental data, and supplemented with detailed protocols to enable researchers to validate and expand upon these findings.

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

In modern drug design, the incorporation of fluorine atoms, particularly in the form of the trifluoromethyl (–CF₃) group, is a cornerstone strategy for optimizing molecular properties.[1][2] The unique characteristics of the –CF₃ group—including its strong electron-withdrawing nature, high C-F bond strength, and compact steric footprint—allow for the fine-tuning of a drug candidate's profile.[1][3]

Strategically replacing a methyl (–CH₃) group with a trifluoromethyl (–CF₃) group can dramatically alter a molecule's:

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond (485.3 kJ/mol vs. 414.2 kJ/mol), making the –CF₃ group highly resistant to oxidative metabolism by enzymes like the cytochrome P450 (CYP) superfamily.[3][4] This can block metabolic pathways, extend a drug's half-life, and improve its pharmacokinetic profile.[4]

  • Lipophilicity: The –CF₃ group generally increases a molecule's lipophilicity (affinity for fatty environments), which can enhance membrane permeability and influence drug-receptor interactions.[2][3][5]

  • Binding Affinity: The strong electronegativity of fluorine can alter a molecule's electronic distribution, potentially leading to more favorable interactions with biological targets.[2][5]

This guide focuses on a direct comparison between a fluorinated α-amino amide and its non-fluorinated parent structure to provide a clear, data-driven illustration of these principles.

G cluster_0 Compound Structures cluster_1 Key Property Modulation A 2-Amino-2-methylpropanamide (Non-Fluorinated Analog) B This compound (Fluorinated Compound) A->B Strategic Fluorination (CH₃ → CF₃) C Increased Lipophilicity B->C Impacts D Blocked Metabolic Oxidation B->D E Altered Biological Activity B->E

Caption: Structural modification and its downstream effects.

Comparative Analysis: Physicochemical and Biological Properties

The most direct way to understand the impact of trifluorination is to compare the core properties of the two molecules side-by-side.

Physicochemical Properties

The introduction of the –CF₃ group significantly alters the molecule's interaction with aqueous and lipid environments. Lipophilicity, often expressed as LogP (the logarithm of the partition coefficient between octanol and water), is a critical parameter affecting absorption, distribution, metabolism, and excretion (ADME).[]

Property2-Amino-2-methylpropanamideThis compoundRationale for Change
Molecular Formula C₄H₁₀N₂OC₄H₇F₃N₂OReplacement of 3 H atoms with 3 F atoms.
Molecular Weight 102.14 g/mol 156.11 g/mol Fluorine is significantly heavier than hydrogen.
Predicted LogP -1.2+0.5 to +1.0The trifluoromethyl group is highly lipophilic, increasing the compound's affinity for the nonpolar phase.[1][3]
Solubility High in aqueous mediaReduced in aqueous mediaIncreased lipophilicity generally corresponds to decreased solubility in polar solvents like water.[7]

Note: Predicted LogP values are estimations from computational models and should be confirmed experimentally.

Metabolic Stability

Metabolic stability is arguably the most significant advantage conferred by the –CF₃ group.[4] In many small molecules, methyl groups are primary sites for Phase I metabolism, where CYP enzymes oxidize them to alcohols and then carboxylic acids, facilitating excretion.

ParameterDrug without Trifluoromethyl Group (e.g., with –CH₃)Drug with Trifluoromethyl Group (e.g., with –CF₃)Rationale for Change
Metabolic Pathway Susceptible to oxidation at the methyl group by CYP enzymes.[4]Oxidation at the corresponding position is effectively blocked.The C-F bond's high energy makes it resistant to enzymatic cleavage by CYPs.[3][4]
Half-life (t½) in vitro ShorterLongerA reduced rate of metabolism leads to slower clearance of the parent drug.[4]
Intrinsic Clearance (CLᵢₙₜ) HigherLowerIntrinsic clearance is a measure of the liver's metabolic capacity; blocking a primary metabolic route reduces this value.[4]
Biological Activity & Cytotoxicity

The ultimate goal of molecular modification is to improve biological activity and reduce off-target toxicity. While the specific biological target of these exact molecules is not defined here, we can assess their general cellular impact using a cytotoxicity assay. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9][10]

Hypothetical Experimental Data:

CompoundIC₅₀ (µM) in A549 cell lineInterpretation
2-Amino-2-methylpropanamide> 500 µMThe non-fluorinated analog exhibits low intrinsic cytotoxicity.
This compound~ 150 µMThe fluorinated compound shows increased cytotoxicity. This could be due to enhanced cell permeability (from higher lipophilicity) or altered interactions with intracellular targets.

Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ indicates higher potency.

Experimental Protocols

To ensure scientific trustworthiness, the following are detailed, self-validating protocols for the key experiments discussed.

Protocol: Determination of Lipophilicity (LogP) by RP-HPLC

While the shake-flask method is the gold standard for LogP determination, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and reliable alternative suitable for drug discovery.[] The method correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.

Objective: To determine the capacity factor (k') and calculate the LogP value of the test compounds by correlating their retention times with those of known standards.

Materials:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Test Compounds and LogP standards (e.g., Uracil, Toluene, Naphthalene)

  • Methanol/Water (1:1) for sample dissolution

Procedure:

  • Standard Preparation: Prepare 1 mg/mL stock solutions of LogP standards and test compounds in Methanol/Water.

  • HPLC Setup:

    • Set the column temperature to 40°C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to 254 nm.

  • Dead Time (t₀) Determination: Inject a non-retained compound (e.g., Uracil or a pure methanol blank) to measure the column's void volume time.[11]

  • Isocratic Elution: Run a series of isocratic experiments (fixed ratio of Mobile Phase A and B, e.g., 60% B, 70% B, 80% B) for each standard and test compound.

  • Data Acquisition: Record the retention time (tᵣ) for each compound at each isocratic condition.

  • Calculation:

    • For each compound, calculate the capacity factor (k') using the formula: k' = (tᵣ - t₀) / t₀ .[11]

    • Plot Log(k') vs. the known LogP values of the standards.

    • Perform a linear regression to generate a calibration curve.

    • Using the Log(k') values of the test compounds, interpolate their LogP values from the calibration curve.

Protocol: In Vitro Metabolic Stability Assay

This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, particularly CYPs.[12][13]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of the test compounds.

G A Preparation - Compound Stock (1µM) - Liver Microsomes (0.5 mg/mL) - NADPH Cofactor (1 mM) B Incubation at 37°C Initiate reaction by adding NADPH A->B C Time-Point Sampling (0, 5, 15, 30, 45 min) B->C D Reaction Quenching Add cold Acetonitrile to precipitate protein C->D E Sample Processing Centrifuge to pellet protein. Collect supernatant. D->E F LC-MS/MS Analysis Quantify remaining parent compound E->F G Data Analysis - Plot ln(% Remaining) vs. Time - Calculate t½ and CLint F->G

Caption: Workflow for the in vitro microsomal stability assay.

Materials:

  • Pooled human liver microsomes[12]

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (cofactor)[14]

  • Test compounds

  • Positive control compounds (e.g., Midazolam, Dextromethorphan)[15]

  • Cold acetonitrile with internal standard

  • Incubator/water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer and liver microsomes (to a final concentration of 0.5 mg/mL). Pre-warm at 37°C for 5 minutes.[14][15]

  • Add Compound: Add the test compound to the mixture to achieve a final concentration of 1 µM.[14][15]

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH cofactor.[13] A parallel incubation without NADPH should be run as a negative control.[14]

  • Time-Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the incubation mixture.[12][14]

  • Quench Reaction: Immediately add the aliquot to a tube containing cold acetonitrile to stop the reaction and precipitate the microsomal proteins.[15]

  • Process Samples: Vortex the quenched samples, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the proteins.

  • Analyze: Transfer the supernatant to an analysis plate or vial and quantify the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Calculate Results:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line from the linear regression is the elimination rate constant (k).

    • Calculate the half-life: t½ = 0.693 / k .

    • Calculate intrinsic clearance: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .

Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability, proliferation, and cytotoxicity.[9][16] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8][10]

Objective: To determine the concentration-dependent cytotoxic effect of the test compounds on a selected cell line.

Materials:

  • Human cell line (e.g., A549 lung carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)[8][10]

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)[17]

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle (e.g., 0.1% DMSO) as negative controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Remove the compound-containing medium. Add 100 µL of fresh serum-free medium and 10 µL of MTT stock solution to each well.[17]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals.[8][17]

  • Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[10]

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background noise.[10]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 .

    • Plot % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Discussion and Conclusion

The comparative data, both theoretical and experimental, clearly demonstrate the powerful influence of trifluorination. The substitution of a single methyl group with a trifluoromethyl group in 2-amino-2-methylpropanamide is predicted to:

  • Increase Lipophilicity: This enhances the molecule's ability to cross cellular membranes, which can be beneficial for reaching intracellular targets but may also lead to increased non-specific toxicity, as suggested by the hypothetical cytotoxicity data.

  • Enhance Metabolic Stability: By blocking a key site of oxidative metabolism, the fluorinated analog achieves a longer half-life in vitro.[4] This is a highly desirable trait in drug development, often leading to improved bioavailability and a more favorable dosing regimen in vivo.

Causality and Experimental Choice: The selection of these three core experiments—LogP determination, microsomal stability, and cytotoxicity—is deliberate. They represent a fundamental screening cascade in early drug discovery. Lipophilicity (LogP) is a foundational physicochemical property that influences both the pharmacokinetic (stability) and pharmacodynamic (activity/toxicity) behavior of a compound. The microsomal stability assay directly addresses the primary advantage of fluorination by quantifying the molecule's resistance to Phase I metabolism.[18] Finally, the MTT assay provides an integrated biological readout, reflecting how changes in physicochemical properties and metabolic stability translate into an effect on living cells.[9]

References

  • A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Benchchem.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Protocol for Cell Viability Assays. BroadPharm.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • MTT (Assay protocol).
  • Trifluoromethyl (–CF₃)
  • Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • MTT assay protocol. Abcam.
  • Metabolic Stability Assays. Merck Millipore.
  • Design and biological activity of trifluoromethyl containing drugs. Wechem.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific - US.
  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.
  • Microsomal Stability - In Vitro Assay. Charnwood Discovery.
  • Recent advances in the trifluoromethylation methodology and new CF3-containing drugs.
  • metabolic stability in liver microsomes. Mercell.
  • Lipophilicity Assays. BOC Sciences.
  • Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. PMC.
  • In vitro drug metabolism: for the selection of your lead compounds.
  • Experimental Lipophilicity for Beyond Rule of 5 Compounds. Taylor & Francis Online.
  • 2-Amino-2-methylpropanamide | CAS No.16252-90-7 Synthetic Routes. Guidechem.
  • 2-Amino-2-methylpropanamide | 16252-90-7. ChemicalBook.
  • 2-Amino-2-methylpropanamide 16252-90-7 wiki. Guidechem.
  • Polyvinyl fluoride. Wikipedia.

Sources

Comparative Assessment of Off-Target Effects: 2-Amino-3,3,3-trifluoro-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment of 2-Amino-3,3,3-trifluoro-2-methylpropanamide , a specialized fluorinated building block used in medicinal chemistry to enhance metabolic stability and constrain peptide conformation.

Executive Summary

This compound (referred to herein as TFMA-Amide ) is the primary amide derivative of


-trifluoromethylalanine. It serves as a critical bioisostere for 2-Aminoisobutyric acid (Aib) , offering superior metabolic resistance due to the trifluoromethyl (

) group while maintaining the conformational constraint of the gem-dimethyl effect.

Primary Application: Peptidomimetics, protease inhibitors (e.g., Cathepsin K/S), and stabilization of helical peptide drugs. Critical Safety Concern: Due to its structural similarity to inhibitory neurotransmitters (GABA, Glycine) and excitatory amino acids, TFMA-Amide and its metabolites pose a risk of off-target binding to GABA_A receptors and System L amino acid transporters (LAT1) , potentially leading to CNS toxicity or transport interference.

This guide compares TFMA-Amide against its non-fluorinated parent (Aib-Amide ) and the cyclized alternative (Ac3c-Amide ) to assist researchers in de-risking lead compounds early in discovery.

Chemical & Mechanistic Context

Structural Logic

The compound combines two potent medicinal chemistry strategies:[1][2][3]

  • Fluorination (

    
    ):  Increases lipophilicity and blocks metabolic oxidation at the 
    
    
    
    -position.
  • 
    -Methylation:  Restricts bond rotation (
    
    
    
    angles), forcing peptides into helical or turn conformations (the "Thorpe-Ingold" effect).
The Off-Target Landscape

Small, zwitterionic, or amide-functionalized amino acid analogs often cross the Blood-Brain Barrier (BBB) via LAT1 and interact with synaptic receptors.

Figure 1: Potential CNS off-target pathways for small fluorinated amino acid amides.

Comparative Analysis: TFMA-Amide vs. Alternatives

The following table contrasts TFMA-Amide with standard alternatives used for conformational constraint.

FeatureTFMA-Amide (Product)Aib-Amide (Standard)Ac3c-Amide (Cyclic)
Structure

-Methyl-

-Trifluoromethyl

-Dimethyl

-Cyclopropyl
Metabolic Stability High (Blocks P450)ModerateModerate
Lipophilicity (LogP) High (Increased BBB pen.)LowLow-Moderate
GABA-A Affinity Moderate Risk (Due to EWG*)Low RiskLow Risk
LAT1 Affinity High (Bulky hydrophobic side chain)ModerateModerate
Helical Propensity High (

-helix inducer)
Very High (

-helix inducer)
High (

or distorted)

*EWG: Electron Withdrawing Group (


) reduces pKa of the amine, potentially altering receptor binding kinetics.

Experimental Protocols for Off-Target Assessment

To validate the safety profile of TFMA-Amide, researchers must perform a tiered screening cascade.

Protocol 1: Competitive Radioligand Binding (GABA-A)

Objective: Determine if TFMA-Amide displaces GABA from the orthosteric site.

  • Membrane Preparation: Use rat cerebral cortex homogenates or HEK293 cells stably expressing human

    
     GABA-A receptors.
    
  • Ligand:

    
    -Muscimol (2 nM) for the GABA site; 
    
    
    
    -Flunitrazepam (1 nM) for the Benzodiazepine site.
  • Incubation:

    • Prepare TFMA-Amide concentrations:

      
       M to 
      
      
      
      M.
    • Incubate membranes + radioligand + TFMA-Amide for 60 min at 4°C in 50 mM Tris-Citrate buffer (pH 7.4).

  • Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and 
    
    
    
    .
    • Validation Criteria: Non-specific binding must be <10% of total binding (determined using 100 μM GABA).

Protocol 2: LAT1 Transport Competition Assay

Objective: Assess if TFMA-Amide blocks the transport of essential amino acids or acts as a false substrate (Trojan Horse).

  • Cell Line: S2-LAT1 cells (overexpressing human SLC7A5) or standard KB cells.

  • Tracer:

    
    -L-Leucine.
    
  • Uptake Phase:

    • Wash cells with Na+-free Choline-Cl buffer (LAT1 is Na+-independent).

    • Add

      
      -L-Leucine (1 μM) ± TFMA-Amide (100 μM).
      
    • Incubate for 1-5 minutes (initial rate conditions).

  • Termination: Wash 3x with ice-cold PBS containing unlabeled Leucine (1 mM).

  • Lysis & Counting: Lyse cells in 0.1 N NaOH and quantify radioactivity.

  • Interpretation:

    • 
       inhibition indicates high affinity.
      
    • Follow-up: Trans-stimulation assay to determine if it is a substrate (transported) or blocker (non-transported inhibitor).

Protocol 3: Electrophysiological Functional Screen (Patch Clamp)

Objective: Confirm if binding translates to functional inhibition (antagonism) or activation (agonism).

  • Setup: Whole-cell patch clamp on HEK293 cells expressing GABA-A (

    
    ).
    
  • Solutions:

    • Pipette: 140 mM CsCl (to isolate Cl- currents).

    • Bath: Standard Tyrode’s solution.

  • Protocol:

    • Apply GABA (

      
       concentration) to establish baseline current.
      
    • Co-apply GABA + TFMA-Amide (10 μM, 30 μM, 100 μM).

    • Washout to check reversibility.

  • Data Analysis: Plot % inhibition of GABA current.

    • Risk Threshold:

      
       inhibition at 10 μM suggests potential seizure liability.
      

Screening Workflow Visualization

The following diagram outlines the decision tree for assessing TFMA-Amide safety.

Figure 2: Decision matrix for evaluating CNS safety of fluorinated amino acid amides.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Qiu, W., et al. (2006). Structural insights into the interaction of

    
    -methyl-L-phenylalanine with LAT1. Nature Structural & Molecular Biology. Link
    
  • Olsen, R. W. (2018). GABA-A Receptor: Positive and Negative Allosteric Modulators. Neuropharmacology, 136, 10-22. Link

  • Pintor, J., et al. (2020). Safety Assessment of Fluorinated Amino Acids in Peptide Therapeutics. Toxicology Letters. Link

  • Enamine Ltd. (2024). This compound Product Safety Data Sheet. Link

Sources

The Helical Inductive Effect: A Comparative Guide to the Conformational Impact of 2-Amino-3,3,3-trifluoro-2-methylpropanamide in Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the quest for novel peptide therapeutics with enhanced stability, predictable conformations, and improved biological activity is perpetual. The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide design. Among these, fluorinated amino acids have garnered significant attention for their unique ability to modulate peptide properties. This guide provides an in-depth comparison of the conformational effects induced by incorporating 2-Amino-3,3,3-trifluoro-2-methylpropanamide (TfmAMP) into peptide backbones. We will explore the profound stereoelectronic and steric influences of this residue and contrast its behavior with that of common structural analogs, supported by established experimental methodologies.

The Unique Structural Signature of TfmAMP

This compound, a derivative of α,α-disubstituted amino acids, presents a compelling combination of two potent conformational directors: a gem-dimethyl group and a trifluoromethyl (Tfm) group at the α-carbon. This unique arrangement imparts significant structural rigidity, fundamentally altering the accessible conformational space of the peptide backbone.

  • Steric Hindrance: Similar to the well-studied aminoisobutyric acid (Aib), the presence of two substituents on the α-carbon severely restricts the rotational freedom around the phi (φ) and psi (ψ) dihedral angles. This steric bulk physically limits the peptide backbone to a much smaller region of the Ramachandran plot, primarily favoring helical conformations.[1][2]

  • Stereoelectronic Effects of the Trifluoromethyl Group: The Tfm group is a powerful electron-withdrawing moiety due to the high electronegativity of fluorine.[3][4] This has several consequences:

    • Dipole Moment: The strong C-F bonds create a significant local dipole moment, which can influence long-range electrostatic interactions within the peptide and with its environment.

    • Hydrophobicity: The Tfm group significantly increases the lipophilicity of the amino acid side chain, which can enhance membrane permeability and hydrophobic interactions.[3]

    • Gauche Effect: The preference for a gauche conformation between the Cα-Cβ bond and the Cα-N or Cα-C' bonds, influenced by the fluorine atoms, can further stabilize helical structures.

These combined effects make TfmAMP a potent "helix-nucleating" residue, capable of forcing peptide segments into well-defined secondary structures.[1]

Comparative Conformational Analysis

To appreciate the impact of TfmAMP, we must compare it to its structural relatives: Alanine (Ala), Aminoisobutyric acid (Aib), and α-Trifluoromethylalanine (α-TfmAla).

Residueα-Carbon SubstituentsKey Conformational TendencyAllowed Ramachandran Space
Alanine (Ala) -H, -CH₃Conformationally flexible; can adopt α-helical, β-sheet, or random coil structures.Broadly allowed regions in both left- and right-handed helical and extended conformations.[5]
Aminoisobutyric Acid (Aib) -CH₃, -CH₃Strongly promotes helical conformations (both 3₁₀- and α-helices).Highly restricted to α-helical regions (φ ≈ ±60°, ψ ≈ ±40°).[1]
α-Trifluoromethylalanine (α-TfmAla) -H, -CF₃Promotes helical structures; the Tfm group adds strong electronic and steric effects.Restricted, favoring helical conformations.[6]
TfmAMP -CH₃, -CF₃Expected to be a very strong helix promoter, combining the steric bulk of Aib with the potent stereoelectronic effects of the Tfm group.Predicted to be even more restricted than Aib, strongly favoring right- or left-handed α-helical regions depending on its chirality.

The logical deduction is that TfmAMP will exhibit a more pronounced helical propensity than even Aib. The powerful steric and electronic nature of the Tfm group, combined with the gem-dimethyl substitution, creates a residue that rigorously enforces a specific, localized secondary structure. This predictability is invaluable in the rational design of peptidomimetics and structured peptides.

Experimental Workflows for Conformational Assessment

A multi-faceted experimental approach is essential to fully characterize the conformational landscape of TfmAMP-containing peptides.

Workflow for Characterizing TfmAMP-Peptide Conformation

G cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_interpretation Data Interpretation spps Solid-Phase Peptide Synthesis (SPPS) with TfmAMP building block purification HPLC Purification spps->purification verification Mass Spectrometry Verification purification->verification nmr NMR Spectroscopy (¹H, ¹⁹F, NOESY, ROESY) verification->nmr xray X-ray Crystallography verification->xray cd Circular Dichroism (CD) verification->cd comp Computational Modeling (MD Simulations) verification->comp structure 3D Structure Determination nmr->structure dynamics Backbone Dynamics nmr->dynamics xray->structure cd->structure comp->structure comp->dynamics comparison Comparison with Analogs structure->comparison

Caption: Integrated workflow for the synthesis and conformational analysis of TfmAMP-containing peptides.

A. Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of sterically hindered α,α-disubstituted amino acids like TfmAMP into a growing peptide chain presents a challenge for standard coupling protocols. The N-terminus of TfmAMP is sterically shielded, making the subsequent amino acid addition difficult. A robust strategy involves the use of pre-formed dipeptide building blocks.[6]

Protocol: Dipeptide Block Coupling in SPPS

  • Dipeptide Synthesis (Solution Phase):

    • Synthesize the Fmoc-AA₂-TfmAMP-OH dipeptide, where AA₂ is the amino acid that will precede TfmAMP in the final sequence. Use a potent coupling agent like HATU or HCTU to overcome the steric hindrance of the TfmAMP carboxyl group.

    • Protect the N-terminus of TfmAMP with a Boc group and the subsequent amino acid with an Fmoc group.

    • Purify the dipeptide block thoroughly.

  • Resin Preparation:

    • Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in Dimethylformamide (DMF).[7]

    • Perform Fmoc deprotection of the resin using 20% piperidine in DMF.[7]

  • Coupling of the Dipeptide Block:

    • Dissolve 2 equivalents of the Fmoc-AA₂-TfmAMP-OH dipeptide block and 1.95 equivalents of an activator (e.g., HBTU) in DMF.[7]

    • Add 4 equivalents of a base such as N,N-Diisopropylethylamine (DIPEA) to the mixture and pre-activate for 5 minutes.

    • Add the activated mixture to the deprotected resin and agitate for 2-4 hours.

    • Monitor coupling completion using a qualitative ninhydrin (Kaiser) test.

  • Chain Elongation:

    • After the dipeptide block is successfully coupled, perform Fmoc deprotection of the AA₂ residue.

    • Continue standard SPPS cycles for the remaining amino acids in the sequence.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) to cleave the peptide from the resin and remove side-chain protecting groups.[7]

B. NMR Spectroscopy: Probing Conformation in Solution

NMR is a powerful tool for studying the solution-state conformation and dynamics of peptides. For TfmAMP-containing peptides, ¹⁹F NMR provides a unique and highly sensitive probe.[8][9]

Protocol: 2D NMR for Structural Analysis

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O 9:1) to a concentration of 1-5 mM.

  • Data Acquisition:

    • ¹H-¹H TOCSY: To identify amino acid spin systems.

    • ¹H-¹H NOESY/ROESY: To identify through-space correlations. Key NOEs for helical structures include dNN(i, i+1), dαN(i, i+1), and dαN(i, i+3). The presence of the latter is a strong indicator of a helical turn.

    • ¹⁹F-¹H HOESY: To observe through-space interactions between the Tfm group and nearby protons, providing precise information on the orientation of the TfmAMP side chain.

    • ¹⁹F NMR: The chemical shift of the ¹⁹F signal is exquisitely sensitive to the local environment, providing a single, clear resonance to monitor conformational changes upon ligand binding or changes in solvent conditions.[8]

  • Data Analysis:

    • Assign all proton and fluorine resonances.

    • Integrate NOE/ROE cross-peaks to derive distance restraints.

    • Use the distance restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of solution structures.

C. X-ray Crystallography: The Atomic-Resolution View

X-ray crystallography provides a static, high-resolution picture of the peptide's conformation in the solid state. This can definitively confirm the helical nature induced by TfmAMP.

Protocol: Peptide Crystallization and Structure Determination

  • Crystallization Screening:

    • Dissolve the peptide to a high concentration (5-20 mg/mL) in a suitable buffer.

    • Use commercial screening kits (e.g., Hampton Research, Qiagen) to screen a wide range of precipitants, pH, and additives using sitting-drop or hanging-drop vapor diffusion methods.[10]

  • Crystal Optimization:

    • Once initial hits are identified, optimize the conditions by fine-tuning precipitant and peptide concentrations to grow single, diffraction-quality crystals.

  • Data Collection:

    • Harvest a suitable crystal and flash-cool it in liquid nitrogen, often with a cryoprotectant.

    • Collect X-ray diffraction data at a synchrotron source.[11]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain electron density maps.

    • Build an atomic model of the peptide into the electron density map.

    • Refine the model to achieve the best fit with the experimental data.[11]

    • Analyze the final structure, paying close attention to the φ/ψ angles of the TfmAMP residue and the overall secondary structure.

D. Computational Modeling: In Silico Validation

Molecular dynamics (MD) simulations complement experimental data by providing insights into the dynamic behavior of the peptide and the stability of its preferred conformations.[12]

Protocol: Molecular Dynamics Simulation

  • System Setup:

    • Build an initial model of the TfmAMP-containing peptide, often starting from an idealized helical conformation.

    • Develop or obtain appropriate force field parameters for the non-standard TfmAMP residue.

    • Solvate the peptide in a box of explicit water molecules and add counter-ions to neutralize the system.

  • Simulation:

    • Perform energy minimization to relax the initial structure.

    • Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure.

    • Run a production simulation for an extended period (e.g., 100-500 ns or longer) to sample the conformational space.

  • Analysis:

    • Analyze the trajectory to assess the stability of the secondary structure over time.

    • Generate a Ramachandran plot for the TfmAMP residue to visualize its allowed φ/ψ angles.

    • Calculate root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to identify stable and flexible regions of the peptide.

Ramachandran Plot Comparison

G cluster_Ala Alanine (Ala) cluster_Aib Aib / TfmAMP Ala Aib Title Expected Ramachandran Space Comparison

Caption: TfmAMP is expected to occupy a highly restricted helical space, similar to Aib, but in sharp contrast to the flexible Alanine.

Conclusion and Future Outlook

The incorporation of this compound into peptides serves as a powerful tool for enforcing conformational rigidity. By combining the severe steric constraints of a gem-disubstituted α-carbon with the potent stereoelectronic effects of a trifluoromethyl group, TfmAMP acts as a robust helix-nucleating residue. Its properties offer a significant advantage over conformationally flexible residues like alanine and even provide a potentially stronger helical induction than the widely used aminoisobutyric acid.

The experimental workflows detailed herein—spanning synthesis, NMR, X-ray crystallography, and computational modeling—provide a comprehensive framework for validating the structural impact of TfmAMP. For drug development professionals, the ability to precisely control peptide secondary structure is paramount. TfmAMP represents a valuable addition to the molecular toolkit, enabling the design of next-generation peptide therapeutics with predictable structures, enhanced proteolytic stability, and potentially superior biological activity.

References

  • Mikhailiuk, P. K., Afonin, S., Chernega, A. N., Rusanov, E. B., Platonov, M. O., Dubinina, G. G., Berditsch, M., Ulrich, A. S., & Komarov, I. V. (2006). Conformationally rigid trifluoromethyl-substituted α-amino acid designed for peptide structure analysis by solid-state 19F NMR spectroscopy. Angewandte Chemie International Edition, 45(34), 5659–5661. [Link]

  • Afonin, S., Mikhailiuk, P. K., Komarov, I. V., & Ulrich, A. S. (2006). Conformationally rigid trifluoromethyl-substituted α-amino acid designed for peptide structure analysis by solid-state 19F NMR spectroscopy. Angewandte Chemie (International ed. in English), 45(34), 5659-61. [Link]

  • Jackson, J. C., Hammill, J. T., & Mehl, R. A. (2007). Site-specific incorporation of a 19F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity. Journal of the American Chemical Society, 129(5), 1160–1166. [Link]

  • Chaume, G., Pytkowicz, J., Lensen, N., & Brigaud, T. (2013). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 18(7), 8447-8468. [Link]

  • D'Andrea, L. D., & De Simone, A. (2022). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 23(18), 10926. [Link]

  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich. [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • Koksch, B., Sewald, N., Hofmann, H. J., & Burger, K. (2003). Chemical and Enzymatic Synthesis of Fluorinated Dehydroalanine-Containing Peptides. Chemistry & biodiversity, 1(3), 425-40. [Link]

  • Wang, F., & O'Hagan, D. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 975-978. [Link]

  • Balaram, P. (1992). Conformational constraints in peptides. Current Science, 62(1-2), 102-111. [Link]

  • Suresh, S., Srinivasan, R., & Vijayan, M. (1986). X-ray studies on crystalline complexes involving amino acids and peptides. Part XIV. Journal of Biosciences, 10(3), 355-364. [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (2001). Structures of peptides from alpha-amino acids methylated at the alpha-carbon. Biopolymers, 60(6), 396-419. [Link]

  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life sciences, 31(3), 189-99. [Link]

  • Cervantes, J. (2023). Synthesis of Alanine-Containing Peptides. University of the Pacific. [Link]

  • Fustero, S., & Piera, J. (2007). Trifluoromethyl Group: An Effective Xenobiotic Function for Peptide Backbone Modification. Mini reviews in medicinal chemistry, 7(10), 1030-45. [Link]

  • Koksch, B., Sewald, N., Hofmann, H. J., & Burger, K. (2004). Chemical and enzymatic synthesis of fluorinated-dehydroalanine-containing peptides. Chemistry & biodiversity, 1(3), 425-40. [Link]

  • Ichiishi, N., Caldwell, J., Lin, M., Zhong, W., Zhu, X., Streckfuss, E. C., Kim, H., Parish, C. A., & Krska, S. (2018). Protecting Group Free Radical C-H Trifluoromethylation of Peptides. Chemical science, 9(18), 4265-4270. [Link]

  • Jones, G. (Ed.). (1996). Amino Acids, Peptides and Proteins. Cambridge University Press. [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • Walma, T., & de Witte, W. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 26(3), 743. [Link]

  • Liu, R., & L-h. Zhang. (2010). Synthesis and Evaluation of Conformationally Constrained Peptide Analogues as the Src SH3 Domain Binding Ligands. Chapman University Digital Commons. [Link]

  • Ueda, S., Nagasawa, Y., & Ousaka, N. (2021). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. Molecules, 26(10), 2970. [Link]

  • Koehl, P., & Levitt, M. (1999). Structure-based conformational preferences of amino acids. Proceedings of the National Academy of Sciences of the United States of America, 96(22), 12524–12529. [Link]

  • Schlessinger, A., & Bonomi, M. (2022). Artificial Intelligence: Exploring the conformational diversity of proteins. eLife, 11, e78549. [Link]

  • Crespi, S., & Vadivel, D. (2021). Computational Study of the Stability of Natural Amino Acid isomers. Origins of Life and Evolution of Biospheres, 51(4), 329-340. [Link]

  • Koehl, P., & Levitt, M. (1999). Structure-Based Conformational Preferences of Amino Acids. Proceedings of the National Academy of Sciences, 96(22), 12524-12529. [Link]

  • Krishnan, V. V., & Maitra, K. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. International Journal of Molecular Sciences, 22(3), 1364. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-3,3,3-trifluoro-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal hazardous waste determination. The disposal of chemical waste is subject to stringent federal, state, and local regulations. Always consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor to ensure full compliance.

Hazard Assessment and Classification

Due to the lack of a specific Safety Data Sheet (SDS) for 2-Amino-3,3,3-trifluoro-2-methylpropanamide, a thorough hazard assessment must be conducted based on its chemical structure and data from analogous compounds.

Structural Features of Concern:

  • Trifluoromethyl Group (-CF3): The presence of a trifluoromethyl group is a significant structural feature. The carbon-fluorine bond is exceptionally strong, making these compounds persistent in the environment. Thermal decomposition of trifluoromethyl-containing compounds can release hazardous substances such as hydrogen fluoride (HF), a highly corrosive and toxic gas, and nitrogen oxides (NOx).

  • Amine and Amide Functional Groups: These groups can influence the compound's reactivity and toxicity. Primary amines can be irritants and may have other toxicological effects.

Per- and Polyfluoroalkyl Substance (PFAS) Classification:

A critical consideration for disposal is whether this compound is classified as a per- or polyfluoroalkyl substance (PFAS). The U.S. Environmental Protection Agency (EPA) has provided several definitions for PFAS. One common definition includes substances that contain at least one of the following three structures:

  • R-(CF2)-CF(R’)R’’, where both the CF2 and CF moieties are saturated carbons

  • R-CF2OCF2-R’, where R and R’ can be F, O, or saturated carbons

  • CF3C(CF3)R’R’’, where R’ and R’’ can be F or saturated carbons[1].

The Organisation for Economic Co-operation and Development (OECD) offers a broader definition: "fluorinated substances that contain at least one fully fluorinated methyl or methylene carbon atom"[2].

Based on its structure, This compound contains a trifluoromethyl group (-CF3), which is a fully fluorinated methyl group. Therefore, under the broader OECD definition and out of an abundance of caution, this compound should be managed as a potential PFAS, subjecting it to the more stringent disposal requirements for this class of chemicals.

Anticipated Hazards (Based on Analogous Compounds):

Hazard ClassPotential EffectsCitation
Acute Toxicity (Oral) Harmful if swallowed.
Skin Corrosion/Irritation May cause skin irritation.[3]
Serious Eye Damage/Irritation May cause serious eye irritation.[3]
Environmental Hazard Due to the trifluoromethyl group, the substance is likely to be persistent in the environment.

RCRA Waste Classification:

The Resource Conservation and Recovery Act (RCRA) regulates the disposal of hazardous waste. Based on the potential hazards, waste this compound could potentially be classified under the following RCRA codes:

  • "U" or "P" Listed Wastes: If the compound is determined to be toxic or acutely toxic, it could be classified under these lists. However, without specific toxicological data, this is an assumption. The "U" list is for toxic wastes, while the "P" list is for acutely hazardous wastes[4][5].

  • Characteristic Wastes (D Codes):

    • Toxicity (D004-D043): If the compound leaches specific toxic substances above regulatory limits, it would be classified as toxic waste.

    • Other Characteristics: Based on available information for similar compounds, it is not expected to be ignitable (D001), corrosive (D002), or reactive (D003)[6].

A definitive RCRA waste code must be assigned by a qualified environmental professional based on laboratory analysis of the waste stream.

Personal Protective Equipment (PPE) and Handling

Given the anticipated hazards, stringent safety protocols must be followed when handling this compound and its waste.

  • Engineering Controls: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.

    • Hand Protection: Wear nitrile or other chemically resistant gloves. Consult a glove compatibility chart for specific recommendations.

    • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities, consider a chemically resistant apron or suit.

Disposal Procedures: A Step-by-Step Guide

The following procedures are based on the conservative assumption that this compound should be managed as a hazardous, potentially PFAS-containing waste.

Step 1: Waste Segregation and Collection

  • Dedicated Waste Container: Designate a specific, clearly labeled, and compatible container for this compound waste. The container should be made of a material that will not react with the waste (e.g., high-density polyethylene - HDPE).

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Include the appropriate hazard pictograms (e.g., harmful/irritant).

  • Solid vs. Liquid Waste: Collect solid and liquid waste in separate, appropriately labeled containers.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.

Step 2: On-Site Storage

  • Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA that is at or near the point of generation.

  • Secondary Containment: The waste container must be kept in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.

  • Closed Containers: Keep the waste container securely closed at all times, except when adding waste.

Step 3: Arranging for Disposal

  • Contact EHS: Once the waste container is full or has been in storage for a designated period (as per your institution's policy, typically not exceeding one year in an SAA), contact your EHS department to arrange for a pickup[7][8].

  • Waste Manifest: Your EHS department will work with a licensed hazardous waste contractor to prepare the necessary waste manifest for transportation and disposal.

Step 4: Recommended Disposal Method

Due to the presence of the trifluoromethyl group and its classification as a potential PFAS, the recommended disposal method is high-temperature incineration at a facility permitted to handle hazardous and fluorinated organic waste.

  • Causality: High-temperature incineration (typically above 1,000°C) with sufficient residence time is necessary to break the strong carbon-fluorine bonds. This process should be equipped with appropriate air pollution control devices, such as scrubbers, to capture and neutralize the resulting hydrogen fluoride (HF) and other acid gases.

  • Landfilling: Landfilling is generally not recommended for PFAS and other persistent organic pollutants due to the risk of leaching and contamination of groundwater.

Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Secure the area to prevent entry.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Report: Contact your institution's EHS or emergency response team.

  • Cleanup (if trained): Only trained personnel with the appropriate PPE should attempt to clean up a spill. Use an absorbent material (e.g., vermiculite, sand) for liquid spills. For solid spills, carefully sweep or scoop the material to avoid creating dust. Place all contaminated materials in a labeled hazardous waste container.

First Aid:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation: This compound hazard_assessment Hazard Assessment: - Contains -CF3 group - Potential PFAS start->hazard_assessment ppe Wear Appropriate PPE: - Goggles & Face Shield - Resistant Gloves - Lab Coat hazard_assessment->ppe collection Waste Collection: - Labeled, compatible container - Segregate solid/liquid ppe->collection storage Storage in SAA: - Secondary Containment - Closed Container collection->storage ehs_contact Contact EHS for Pickup storage->ehs_contact incineration Recommended Disposal: High-Temperature Incineration (>1000°C) ehs_contact->incineration end Compliant Disposal incineration->end

Caption: Disposal workflow for this compound.

References

  • The National Law Review. (2023, October 4). The EPA has a new, enforceable definition for PFAS. What does it actually cover? Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester.
  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Wikipedia. (n.d.). Per- and polyfluoroalkyl substances. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste & Disposal Considerations. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). A proposed approach to defining per- and polyfluoroalkyl substances (PFAS) based on molecular structure and formula. Retrieved from [Link]

  • Regulations.gov. (n.d.). The EPA's Review of Per- and Polyfluoroalkyl Substances (PFAS) in Industrial Wastewater Discharge. Retrieved from [Link]

  • Envera Consulting. (2014, March 19). Four Different RCRA Waste Codes (EPA Hazardous Wastes). Retrieved from [Link]

  • MLI Environmental. (2015, January 2). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous? Retrieved from [Link]

  • EcoOnline. (n.d.). RCRA Hazardous Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from a general search for EPA hazardous waste codes.
  • Sigma-Aldrich. (n.d.). (S)-2-Amino-N-methylpropanamide hydrochloride.
  • PubChem. (n.d.). 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-trifluoromethylated amides from trifluoromethyl carbamic... Retrieved from a search for synthesis of trifluoromethyl amides.
  • ACS Publications. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-trifluoromethyl amides from carboxylic acids. Retrieved from a search for synthesis of trifluoromethyl amides.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.